1,4-Butanediol diglycidyl ether
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUUQIDMUMQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26951-52-0, 94476-02-5, 29611-97-0 | |
| Record name | Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polytetramethylene glycol diglycidyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94476-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Butanediol diglycidyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7024667 | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
greater than 200 °F (NTP, 1992), 129 °C | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 7.0 | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3 | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
2425-79-8 | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19918 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2,3-epoxypropoxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanediol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(2,3-epoxypropoxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MU425FIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Butanediol diglycidyl ether (BDDGE), a versatile diepoxide compound. The following sections detail its chemical identity, physicochemical properties, synthesis and reactivity, analytical methodologies, and biological relevance, with a focus on data-driven insights and experimental procedures.
Chemical Identity and Structure
This compound is a low-viscosity, aliphatic diepoxide. Its chemical structure consists of a central four-carbon butanediol backbone linked via ether bonds to two glycidyl ether groups.[1][2] The presence of two reactive epoxide rings makes it a valuable cross-linking agent and a reactive diluent in various formulations.[2][3]
Synonyms: 1,4-Bis(2,3-epoxypropoxy)butane, 1,4-Diglycidyloxybutane, Tetramethylene glycol diglycidyl ether[4][5] CAS Number: 2425-79-8[6] Molecular Formula: C10H18O4[6] Molecular Weight: 202.25 g/mol [6]
References
IUPAC name for 1,4-Bis(2,3-epoxypropoxy)butane
An In-depth Technical Guide to 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)
Chemical Identity and Nomenclature
1,4-Bis(2,3-epoxypropoxy)butane, a diepoxide compound, is a significant chemical intermediate in various industrial and research applications. Its bifunctional nature, characterized by two reactive epoxide groups, allows it to act as an effective cross-linking agent and a reactive diluent in polymer systems. The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane) .[1] Another systematic IUPAC name is 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane.[1][2]
The compound is widely known by its common name, 1,4-Butanediol diglycidyl ether (BDDE), which will be used throughout this guide for clarity.[1][3]
| Identifier | Value |
| Preferred IUPAC Name | 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)[1] |
| Common Name | This compound (BDDE)[1][3] |
| CAS Number | 2425-79-8[1][2][4] |
| EC Number | 219-371-7[1][5] |
| Molecular Formula | C₁₀H₁₈O₄[1][2][4] |
| SMILES | C1C(O1)COCCCCOCC2CO2[1] |
A comprehensive list of synonyms is provided below for cross-referencing purposes.
| Synonyms |
| 1,4-Bis(2,3-epoxypropoxy)butane[1][4][6] |
| 1,4-Diglycidyloxybutane[1][3][4] |
| 1,4-Bis(glycidyloxy)butane[1][6] |
| 1,4-Butane diglycidyl ether[1][6] |
| Tetramethylene glycol diglycidyl ether[1][6] |
| (Tetramethylenebis(oxymethylene))dioxirane[1][6] |
| Araldit DY 026[2][6] |
| Grilonit RV 1806[2][6] |
Physicochemical Properties
BDDE is a colorless, low-viscosity liquid under standard conditions.[1][4] Its physical and chemical properties make it a versatile component in polymer formulations.
| Property | Value | Source(s) |
| Molecular Weight | 202.25 g·mol⁻¹ | [1][2][4] |
| Appearance | Colorless transparent liquid | [1][4] |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 266 °C (lit.) | |
| Flash Point | > 200°F (> 93°C) | [7] |
| Vapor Pressure | ~10 mmHg at 20 °C | [8] |
| Refractive Index | n20/D 1.453 (lit.) | [3] |
| Water Solubility | Miscible | [8] |
| Purity | ≥ 98% (Assay) | [4] |
Synthesis and Manufacturing
The primary industrial synthesis of BDDE involves a two-step reaction between 1,4-butanediol and epichlorohydrin.[1] The process begins with a Lewis acid-catalyzed addition reaction to form a halohydrin intermediate, followed by dehydrochlorination using a base, typically sodium hydroxide, to form the final diepoxide product.[1]
Detailed Experimental Protocol: Two-Step Synthesis
The following protocol is adapted from a described laboratory-scale synthesis method.[9]
Materials:
-
1,4-butanediol (0.25 mol)
-
Epichlorohydrin (1.25 mol)
-
30% Sodium hydroxide (NaOH) aqueous solution
-
Toluene
-
Deionized water
-
Four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel.
Procedure:
-
Etherification:
-
Charge the four-neck flask with 0.25 mol of 1,4-butanediol and a catalytic amount of 30% NaOH solution (e.g., 0.1:1 molar ratio of NaOH to 1,4-butanediol).[9]
-
Stir the mixture to ensure homogeneity.
-
Add 1.25 mol of epichlorohydrin to the flask.
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours to facilitate the etherification reaction.[9]
-
-
Ring Closure (Dehydrochlorination):
-
Increase the temperature to 65°C and reduce the pressure inside the flask.
-
Slowly add 0.5 mol of 30% NaOH solution dropwise over 2 hours.[9] During this addition, water and excess epichlorohydrin will azeotropically distill; the epichlorohydrin should be condensed and returned to the reaction system.[9]
-
After the addition is complete, maintain the reaction conditions for an additional 15 minutes.[9]
-
-
Purification:
-
Remove the excess epichlorohydrin using rotary evaporation.
-
Dissolve the resulting crude product in toluene.
-
Wash the toluene solution several times with deionized water to remove salts and residual alkali.[9]
-
Finally, remove the toluene via rotary evaporation to yield a colorless, transparent liquid product of BDDE.[9]
-
Core Applications and Mechanisms
BDDE's primary utility stems from its role as a homobifunctional cross-linking agent and a reactive diluent for epoxy resins.[3]
Cross-Linking Agent in Biomaterials
In drug development and biomedical research, BDDE is extensively used to cross-link biopolymers, enhancing their mechanical stability and degradation resistance.
-
Hyaluronic Acid (HA) Dermal Fillers: BDDE is the most common cross-linking agent used to convert soluble HA chains into a durable, viscoelastic hydrogel suitable for dermal fillers.[3] The epoxide groups of BDDE react with the hydroxyl groups of HA under basic conditions, forming stable ether linkages. This process increases the longevity of the filler in vivo.
-
Collagen Scaffolds: BDDE is employed to cross-link collagen for tissue engineering applications.[10] The reaction primarily occurs between the epoxide groups and the free amine groups (e.g., from lysine residues) on the collagen chains.[10] This cross-linking improves the thermal stability and enzymatic resistance of the collagen matrix.
Reactive Diluent for Epoxy Resins
BDDE is added to high-viscosity epoxy resin formulations, such as those based on bisphenol A diglycidyl ether (BADGE), to reduce viscosity.[1][9] This improves handling, processing, and wetting of substrates.[9] As a reactive diluent, BDDE's epoxide groups copolymerize with the resin and curing agent, becoming a permanent part of the final cured polymer network. This integration enhances properties like flexibility, impact resistance, and toughness without the drawbacks of non-reactive diluents, which can leach out over time.[3][9]
Toxicological Profile
Understanding the toxicology of BDDE is critical for safe handling and for evaluating its biocompatibility in medical applications.
| Endpoint | Species | Route | Value | Classification |
| Acute Toxicity (LD₅₀) | Rat | Oral | 1163 mg/kg bw | Category 4 (Harmful if swallowed)[5] |
| Acute Toxicity (LD₅₀) | Rat | Dermal | > 2150 mg/kg bw | Not Classified[5] |
| Skin Irritation | Human | Dermal | Irritant | Causes skin irritation |
| Eye Irritation | - | - | Irritant | Causes serious eye irritation |
| Skin Sensitization | Human | Dermal | Sensitizer | May cause an allergic skin reaction[8] |
Experimental Protocol: Acute Oral Toxicity Study (Summary)
The following is a summary of the methodology used in a key study to determine the oral LD₅₀ of BDDE in rats, conducted according to OECD Guideline 401.[5]
-
Test System: KFM-Han Wistar rats, 5 males and 5 females per dose group.
-
Housing: Animals were housed in groups of 5 in Makrolon cages with standard bedding, under controlled environmental conditions (22 ± 3°C, 40-70% humidity, 12h light/dark cycle).[5]
-
Vehicle: A 4% solution of carboxymethylcellulose sodium salt in distilled water was used as the vehicle.[5]
-
Dose Administration: The test substance was administered once by oral gavage at doses of 600, 2000, and 5000 mg/kg body weight.[5]
-
Observation Period: Animals were observed for 14 days following administration.[5]
-
Endpoints Monitored:
-
Mortality: Checked multiple times on day 1 and daily thereafter.
-
Clinical Signs: General behavior, respiration, skin, etc., were regularly observed.
-
Body Weight: Measured on days 1, 8, and 15.
-
Pathology: Gross necropsy was performed on all animals at the end of the study.[5]
-
-
Data Analysis: The LD₅₀ value and its 95% confidence interval were calculated using the LOGIT-Model.[5]
Conclusion
2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane), or this compound (BDDE), is a versatile chemical with well-defined properties and synthesis routes. Its primary roles as a cross-linking agent in biomedical hydrogels and as a reactive diluent in industrial epoxy systems are crucial for developing advanced materials. For researchers and drug development professionals, its application in stabilizing biopolymers like hyaluronic acid and collagen is of particular importance. A thorough understanding of its chemical behavior and toxicological profile is essential for its safe and effective use in both research and commercial products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. SID 135269360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. The kinetics of this compound crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of 1,4-Butanediol Diglycidyl Ether (CAS Number: 2425-79-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for 1,4-Butanediol Diglycidyl Ether (BDDGE), a widely used crosslinking agent. The information is compiled from various safety data sheets and scientific publications to support risk assessment and safe handling of this compound.
Acute Toxicity Data
This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The following table summarizes the available quantitative data from studies conducted primarily in rats and rabbits.
| Route of Exposure | Species | Test Guideline | LD50/LC50 | Reference |
| Oral | Rat | OECD 401 | 1134 - 1882 mg/kg bw | [1][2][3] |
| Dermal | Rabbit | Similar to OECD 402 | 1130 mg/kg bw | [1][4] |
| Dermal | Rat | Similar to OECD 402 | >2150 mg/kg bw | [2] |
| Inhalation | Rat | - | >250 ppm/6H | [4] |
Clinical signs observed in acute oral toxicity studies in rats included sedation, dyspnea, hunched posture, ruffled fur, exophthalmos, lateral body position, coma, ataxia, and spasms.[2]
Irritation and Sensitization
BDDGE is a known skin and eye irritant and a skin sensitizer.[5]
| Endpoint | Species | Observation | Reference |
| Skin Irritation | Rabbit | Irritant | [3] |
| Eye Irritation | Rabbit | Serious eye irritation | [1][3] |
| Skin Sensitization | Human | May cause an allergic skin reaction. Cases of contact allergy have been reported in occupational settings. | [1][6] |
Repeated Dose Toxicity, Genotoxicity, and Carcinogenicity
Data on the long-term effects of BDDGE are limited.
-
Repeated Dose Toxicity: No specific studies on repeated dose toxicity were identified in the provided search results.
-
Genotoxicity: Unreacted BDDGE has been found to be mutagenic in the Drosophila model organism.[7] An Ames test was also mentioned in one source, but the result was not specified.[3]
-
Carcinogenicity: A two-year dermal cancer bioassay in CF1 mice at doses of 0%, 0.05%, and 0.2% in acetone did not show an increase in the incidence of skin tumors or significant skin irritation.[8] There were no statistically significant increases in the incidence of any systemic tumors, except for lymphatic tumors in females, which was attributed to a high background incidence in the mouse strain used.[8] Therefore, there was no clear evidence of BDDGE-induced carcinogenicity in this study.[8] No carcinogenic potential has been identified by tests performed on its metabolites.[7]
Cytotoxicity
In vitro studies on human fibroblasts have been conducted to assess the cytotoxicity of BDDGE.
| Cell Line | Exposure Time | Concentration | Observation | Reference |
| Human Gingival Fibroblasts | 24 hours | Up to 100 ppm (with hyaluronic acid) and 20 ppm (without hyaluronic acid) | Not cytotoxic | [9] |
| Human Gingival Fibroblasts | 7 days | 20 ppm (without hyaluronic acid) | Cytotoxic (p<0.05) | [9] |
| Human Gingival Fibroblasts | 7 days | 70 and 100 ppm (with hyaluronic acid) | Cytotoxic (p<0.01) | [9] |
Metabolism and Toxicokinetics
This compound is used to crosslink hyaluronic acid in dermal fillers.[7][10] In this context, its metabolism has been reviewed. The ether bonds are stable but can be cleaved in vivo.[7] The degradation of BDDGE is understood to proceed through ether bond cleavage by cytochrome P450 enzymes.[7] This process yields 1,4-butanediol and glycerol as the main metabolites.[7][10]
1,4-butanediol is further metabolized in the body. The metabolic pathway of 1,4-butanediol involves its conversion to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further oxidation.[7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, many of the acute toxicity studies were conducted in accordance with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline for Testing of Chemicals, No. 401: Acute Oral Toxicity
This guideline, though now obsolete and replaced by alternative methods, was a standard method for assessing the acute toxicity of a substance when administered orally. A general workflow for this type of study is outlined below.
Figure 1: Generalized workflow for an acute oral toxicity study following OECD Guideline 401.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of BDDGE was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay for assessing cell metabolic activity.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of toxicity for this compound appears to be direct irritation and sensitization upon contact. As an epoxide-containing compound, it can react with biological macromolecules, which is a likely mechanism for its skin-sensitizing properties.
The metabolism of BDDGE to 1,4-butanediol introduces other potential toxicological considerations. While 1,4-butanediol is generally considered to have low toxicity, at high doses, it can exert neurotoxic effects.[7] The metabolic pathway of 1,4-butanediol is depicted below.
Figure 3: Metabolic pathway of 1,4-Butanediol, a metabolite of BDDGE.
Logical Relationships in BDDGE Toxicology
The toxicological effects of BDDGE can be summarized in the following logical diagram, illustrating the relationships between exposure, primary effects, and metabolic consequences.
Figure 4: Logical relationships of toxicological effects of BDDGE.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 1,4-butane diol diglycidyl ether, 2425-79-8 [thegoodscentscompany.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Contact allergy to an epoxy reactive diluent: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2425-79-8 | CAS DataBase [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of the metabolism of this compound-crosslinked hyaluronic acid dermal fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,4-Butanediol Diglycidyl Ether from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Butanediol diglycidyl ether (BDE), an important epoxy reactive diluent and building block in various industrial and pharmaceutical applications. The synthesis primarily involves the reaction of 1,4-butanediol with epichlorohydrin. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data derived from scientific literature and patents.
Introduction
This compound is a colorless, aliphatic liquid belonging to the glycidyl ether family.[1] Its key application lies in modifying the viscosity and properties of epoxy resins used in coatings, adhesives, sealants, and elastomers.[1] The synthesis of BDE from 1,4-butanediol and epichlorohydrin is a well-established process, typically proceeding through a two-step mechanism involving the formation of a chlorohydrin intermediate followed by a ring-closure reaction.[1][2][3]
Synthesis Methodologies
The production of this compound from epichlorohydrin and 1,4-butanediol is primarily achieved through two distinct routes: a two-step process and a one-step process employing a phase-transfer catalyst.
1. Two-Step Synthesis via Chlorohydrin Intermediate
This is the most common method for synthesizing BDE.[1][2][3]
-
Step 1: Addition Reaction (Formation of Chlorohydrin Ether) : 1,4-Butanediol reacts with epichlorohydrin in the presence of a catalyst to form a chlorohydrin ether intermediate. Lewis acids such as tin difluoride or boron trifluoride-diethyl ether are often employed as catalysts.[2][4] This initial reaction is typically exothermic.[4]
-
Step 2: Ring-Closure Reaction (Dehydrochlorination) : The chlorohydrin intermediate undergoes a ring-closure reaction in the presence of a strong base, typically sodium hydroxide, to form the final product, this compound.[1][2][4] This step involves the elimination of hydrogen chloride.
2. One-Step Synthesis using Phase-Transfer Catalysis
A more streamlined approach involves a one-step synthesis under phase-transfer catalytic conditions. This method combines the addition and ring-closure reactions into a single process. A phase-transfer catalyst, such as tetrabutylammonium chloride, facilitates the reaction between the aqueous sodium hydroxide phase and the organic phase containing the reactants.[5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on published methods.
Protocol 1: Two-Step Synthesis with Tin Difluoride Catalyst [4]
-
Reaction Setup : A reactor is equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.
-
Charging Reactants : 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride are added to the reactor and heated to 130°C.
-
Addition of Epichlorohydrin : While stirring efficiently, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours, maintaining the temperature between 130-140°C. The reaction is initially exothermic.
-
Reaction Completion : The reaction mixture is held at this temperature for an additional 3 hours.
-
Work-up (Part 1) : The mixture is cooled to 50°C, and 350 ml of xylene and 30 g of a filter aid are added. After stirring for 15 minutes, the suspension is filtered. The solvent is removed from the filtrate using a rotary evaporator.
-
Ring-Closure : The resulting liquid chlorohydrin ether (589 g) is heated to 55°C. 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution are added dropwise over 30 minutes with efficient stirring.
-
Reaction Completion and Work-up (Part 2) : The mixture is stirred for 2.5 hours at 50-60°C and then cooled to room temperature. The suspension is filtered, and the filtrate is washed with xylene. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under vacuum on a rotary evaporator.
Protocol 2: Two-Step Synthesis with Boron Trifluoride-Diethyl Ether Catalyst [2]
-
Reaction Setup : A 2000 ml four-neck flask is used.
-
Charging Reactants : 200 g of 1,4-butanediol and 1.4 g of boron trifluoride-diethyl ether are added to the flask.
-
Addition of Epichlorohydrin : 472.8 g of epichlorohydrin is added dropwise at 60°C over 3 hours with stirring. The mixture is then kept at this temperature for 1 hour.
-
Solvent Addition and Ring-Closure : 700 g of toluene is added, and the temperature is raised to 40°C. 204.4 g of solid sodium hydroxide is added, and the reaction proceeds for 4 hours, followed by an additional hour of stirring.
-
Work-up : The reaction mixture is filtered through a Buchner funnel. The filtrate is neutralized with a certain amount of phosphoric acid and then transferred to a separating funnel for phase separation. The toluene solvent is removed to obtain the final product.
Protocol 3: One-Step Synthesis with Phase-Transfer Catalyst [5]
-
Reaction Setup : A vessel with vigorous stirring is required.
-
Charging Reactants : A mixture of epichlorohydrin (9.34 mL, 120 mmol), sodium hydroxide pellets (4.8 g, 120 mmol), water (0.5 mL, 28 mmol), and tetrabutylammonium chloride (0.28 g, 1 mmol) is prepared and cooled.
-
Addition of Diol : Cooled 1,4-butanediol (20 mmol) is added dropwise to the mixture.
-
Reaction : After the addition is complete, the mixture is stirred for 45 minutes at 40°C.
-
Work-up : The solid products formed during the reaction are removed by filtration and washed with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate. Dichloromethane and excess epichlorohydrin are removed by distillation to yield a yellow oil.
-
Purification : The resulting oil is purified by distillation under reduced pressure.
Quantitative Data
The following table summarizes the quantitative data from the described experimental protocols.
| Parameter | Protocol 1 (SnF₂)[4] | Protocol 2 (BF₃·OEt₂)[2] | Protocol 3 (PTC)[5] |
| Reactants | |||
| 1,4-Butanediol | 2.0 mol (180.24 g) | 200 g | 20 mmol |
| Epichlorohydrin | 4.20 mol (388.6 g) | 472.8 g | 120 mmol (9.34 mL) |
| Molar Ratio (Epichlorohydrin:1,4-Butanediol) | 2.1 : 1 | ~2.3 : 1 | 6 : 1 |
| Catalyst | |||
| Type | Tin Difluoride | Boron Trifluoride-Diethyl Ether | Tetrabutylammonium Chloride |
| Amount | 0.04 mol (6.27 g) | 1.4 g | 1 mmol (0.28 g) |
| Base | |||
| Type | 50% aq. NaOH | Solid NaOH | NaOH Pellets |
| Amount | 4.2 mol (336 g) | 204.4 g | 120 mmol (4.8 g) |
| Reaction Conditions | |||
| Temperature (Addition) | 130-140°C | 60°C | 40°C |
| Time (Addition) | 2 hours | 3 hours | Not specified |
| Temperature (Ring-Closure) | 50-60°C | 40°C | 40°C |
| Time (Ring-Closure) | 2.5 hours | 4 hours | 45 minutes |
| Yield and Purity | |||
| Yield | 85% (343 g) | 99.5% (484 g) | 89% |
| Epoxy Value | 7.81 eq/kg | Not specified | Not specified |
| Total Chlorine Content | 5.5% | Not specified | Not specified |
| Hydrolysable Chlorine Content | 131 ppm | Not specified | Not specified |
Visualizations
Chemical Synthesis Pathway
Caption: General two-step synthesis pathway of this compound.
Experimental Workflow (Two-Step Synthesis)
Caption: A typical experimental workflow for the two-step synthesis of BDE.
Conclusion
The synthesis of this compound from epichlorohydrin and 1,4-butanediol is a robust and scalable process. The choice between a two-step method with a Lewis acid catalyst and a one-step phase-transfer catalysis method will depend on factors such as desired purity, reaction time, and wastewater considerations. The provided protocols and quantitative data offer a solid foundation for researchers and professionals in the field to reproduce and optimize the synthesis of this versatile chemical compound. The patent literature suggests that high yields, exceeding 99%, are achievable under optimized conditions.[2][3] Further research may focus on developing even more environmentally friendly and cost-effective catalytic systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]
- 3. Clean production method of 1, 4-butanediol diglycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
1,4-Butanediol Diglycidyl Ether: A Technical Guide for Researchers
An In-depth Examination of a Core Homobifunctional Crosslinking Agent
Introduction
1,4-Butanediol diglycidyl ether (BDE or BDDE) is an aliphatic, homobifunctional diepoxide compound widely utilized across various scientific disciplines, particularly in materials science, drug development, and biotechnology.[1] Its structure features a central four-carbon aliphatic chain flanked by two reactive glycidyl ether groups.[2] This configuration allows it to act as a versatile crosslinking agent and a reactive diluent.[1][3]
In research and pharmaceutical development, BDE is most recognized as the industry-standard crosslinking agent for hyaluronic acid (HA) in the formulation of injectable dermal fillers and hydrogels for tissue engineering.[1][4][5][6] The crosslinking process transforms soluble biopolymer chains into a stable, three-dimensional network, enhancing mechanical properties, stability, and in vivo longevity.[1][7] Beyond hydrogels, BDE is used to modify epoxy resins, prepare affinity chromatography supports for protein and carbohydrate immobilization, and synthesize specialty polymers.[8][9][10]
This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, common experimental protocols, and key logical workflows relevant to its application in research settings.
Core Properties and Specifications
BDE is a colorless to pale yellow, viscous liquid.[11][12] Its key function stems from the two terminal epoxide rings, which can undergo ring-opening reactions with nucleophiles such as hydroxyls, amines, and sulfhydryls to form stable ether, secondary amine, or thioether bonds, respectively.[12]
Physicochemical Properties
The fundamental physical and chemical characteristics of BDE are summarized below.
| Property | Value | Citations |
| CAS Number | 2425-79-8 | [2][13] |
| Molecular Formula | C₁₀H₁₈O₄ | [2][8] |
| Molecular Weight | 202.25 g/mol | [2][8][14] |
| IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | [2][8][11] |
| Appearance | Colorless to light/pale yellow clear liquid | [10][11][15] |
| Density | ~1.1 g/mL (at 25 °C) | [12] |
| Boiling Point | 266 °C (lit.); 157-160 °C (at 11 mmHg) | [8] |
| Melting Point | -21 °C | [13][16] |
| Flash Point | >113 °C (>230 °F) | [13] |
| Vapor Pressure | ~10 mmHg (at 20 °C) | [13] |
| Water Solubility | Soluble (55.6 g/L at 20 °C) | [8] |
| Refractive Index | n20/D 1.453 (lit.) | [12] |
Typical Technical Specifications
Commercial grades of BDE are available with varying purity levels. The specifications for a typical technical-grade product are outlined below.
| Parameter | Specification | Citations |
| Assay / Purity | ≥60% to >96% | [4][8] |
| Epoxide Equivalent (g/eq) | 120 - 135 | [17] |
| Viscosity (mPa·s at 25°C) | 10 - 25 | [17] |
| Moisture Content (%) | ≤0.1 | [17] |
| Inorganic Chlorine (mg/kg) | ≤50 | [17] |
Key Applications and Mechanisms
Crosslinking of Biopolymers for Hydrogel Formation
BDE's primary application in the biomedical field is the crosslinking of polysaccharides, most notably hyaluronic acid (HA), to form hydrogels.[6][18] This process is crucial for dermal fillers, where the in vivo half-life of natural HA is only a few days.[6] Crosslinking creates a stable 3D network, extending the clinical duration to over a year.[6]
The reaction mechanism involves the nucleophilic attack of the polymer's hydroxyl groups on BDE's epoxide rings. This is typically conducted under strong basic (alkaline) conditions (pH > 7), which deprotonate the hydroxyls, increasing their nucleophilicity.[4][6][7] The result is the formation of highly stable ether bonds connecting the polymer chains.[6][7]
Figure 1. Logical diagram of BDE crosslinking of Hyaluronic Acid.
Protein and Ligand Immobilization
BDE is used to activate hydroxyl-containing supports, such as agarose or Sepharose beads, for the covalent immobilization of proteins, antibodies, or other ligands in affinity chromatography.[19][20] The process involves a two-step reaction. First, the support is "epoxy-activated" by reacting it with BDE, which introduces terminal epoxide groups onto the matrix. Second, the protein is coupled to the activated matrix, where its nucleophilic groups (e.g., primary amines from lysine residues or thiols from cysteine) react with the epoxide groups to form stable covalent bonds.[12][19]
Epoxy Resin Modification
In industrial applications, BDE serves as a reactive diluent for high-viscosity epoxy resin formulations.[2][3][21] Its addition significantly lowers the viscosity, which improves handling, flow, and wetting of substrates or fillers.[3][17] Because BDE is reactive, it becomes incorporated into the final polymer network during curing, which can enhance properties like toughness, flexibility, and impact resistance while minimizing the brittleness often associated with highly crosslinked epoxy systems.[1][3]
Experimental Protocols
The following sections provide detailed methodologies for common laboratory applications of BDE.
Protocol 1: Synthesis of a BDE-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol is based on methodologies described for creating HA dermal fillers.[18][22]
1. Materials and Reagents:
-
High Molecular Weight Hyaluronic Acid (HMW-HA) sodium salt
-
Low Molecular Weight Hyaluronic Acid (LMW-HA) sodium salt (optional, for modulating properties)
-
This compound (BDE)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Incubator or water bath
2. Procedure:
-
HA Preparation: Dissolve HA powder in a 1 M NaOH solution to achieve a final HA concentration of 10% (w/v). For a mixed-molecular-weight gel, a mass ratio of 4:1 (HMW-HA:LMW-HA) can be used.[18][22] Mix thoroughly on a magnetic stirrer until a homogeneous, viscous solution is formed. This may take several hours.
-
Crosslinking Reaction: Add BDE to the HA solution to a final concentration of 1% (v/v).[18][22] Continue stirring vigorously for 15-30 minutes to ensure uniform distribution of the crosslinker.
-
Incubation: Transfer the mixture to a suitable container, seal it, and incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.
-
Neutralization and Hydration: After incubation, neutralize the reaction by adding PBS (pH 7.4). The gel will begin to swell. Add enough PBS to fully hydrate the gel, typically allowing it to swell for 24-48 hours at room temperature.
-
Purification: Transfer the swollen hydrogel into dialysis tubing. Dialyze against a large volume of PBS for 3-5 days, changing the PBS solution twice daily. This step is critical to remove unreacted BDE, NaOH, and other impurities.
-
Homogenization and Sterilization: Transfer the purified hydrogel into a syringe. Homogenize the gel by passing it between two connected syringes. The final product can be sterilized using an appropriate method, such as autoclaving, if the material is heat-stable.
3. Characterization:
-
Swelling Ratio: Measure the weight of the lyophilized gel versus the fully swollen gel.
-
Rheological Properties: Analyze storage modulus (G') and loss modulus (G'') using a rheometer.
-
Degree of Crosslinking: Can be investigated via techniques like NMR or by measuring resistance to enzymatic degradation (e.g., with hyaluronidase).[18]
-
Cytotoxicity: Assess using in vitro cell viability assays (e.g., MTT assay) on cell lines like fibroblasts.[18][23]
Figure 2. Experimental workflow for HA hydrogel synthesis using BDE.
Protocol 2: Epoxy-Activation of Agarose Beads for Protein Immobilization
This protocol describes the activation of a chromatography support for subsequent covalent coupling of a protein ligand.[19][24]
1. Materials and Reagents:
-
Agarose or Sepharose beads (e.g., Sepharose 6FF)
-
This compound (BDE)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Buffer for washing (e.g., 100 mM Sodium Bicarbonate, pH 8.5)
-
Protein solution for immobilization
-
Quenching buffer (e.g., 1 M ethanolamine, pH 8.4)
-
Schott filter or chromatography column
-
Rotating platform mixer
2. Procedure:
-
Bead Preparation: Wash the agarose beads thoroughly with distilled water on a Schott filter to remove any storage solutions. Transfer a known quantity (e.g., 10 g of filtered beads) to a reaction vessel.
-
Activation Reaction: To the beads, add 1 M NaOH, DMSO, and BDE. A typical ratio might be 10 g beads, 5 mL BDE, 5 mL 1 M NaOH, and 10 mL DMSO.[19]
-
Incubation: Seal the vessel and place it on a rotating platform mixer. Incubate for 2-14 hours at room temperature (~25°C) to allow the BDE to react with the hydroxyl groups of the agarose.[19]
-
Washing Activated Beads: After incubation, transfer the beads to a Schott filter. Wash extensively to remove all unreacted reagents. A typical washing sequence is:
-
25% ethanol in water (10 volumes)
-
Distilled water (10 volumes)
-
Coupling buffer, e.g., 100 mM NaHCO₃, pH 8.5 (10 volumes)[19] The beads are now "epoxy-activated" and ready for protein coupling.
-
-
Protein Coupling: Immediately add the protein solution (dissolved in the coupling buffer) to the activated beads. Incubate with gentle mixing for 4-8 hours at room temperature or overnight at 4°C.[24]
-
Blocking Unreacted Sites: After the protein coupling, wash the beads with coupling buffer to remove unbound protein. To block any remaining active epoxy groups, add a quenching buffer (e.g., 1 M ethanolamine) and incubate for 4-8 hours at room temperature.[24]
-
Final Wash: Wash the beads extensively with a final buffer (e.g., PBS, pH 7.4) to remove the quenching agent. The affinity resin is now ready for use.
Figure 3. Workflow for protein immobilization on BDE-activated agarose.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[15] It is also known to be a severe skin and eye irritant and may cause an allergic skin reaction or contact dermatitis.[2][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[15] Dispose of waste according to institutional and local regulations.[15]
Conclusion
This compound is a cornerstone chemical for researchers in biomaterials, drug delivery, and biotechnology. Its ability to form stable, covalent crosslinks via its two epoxide groups makes it invaluable for transforming soluble polymers into robust three-dimensional hydrogels and for the covalent immobilization of ligands onto solid supports. A thorough understanding of its properties and reaction conditions is essential for its effective and safe use in developing advanced materials for scientific and therapeutic applications.
References
- 1. This compound (BDDE) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound - 60% | 2425-79-8 | FB42100 [biosynth.com]
- 5. This compound–Crosslinked Dermal Fillers_Chemicalbook [chemicalbook.com]
- 6. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scientificlabs.com [scientificlabs.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. This compound | 2425-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. nbinno.com [nbinno.com]
- 17. zxchem.com [zxchem.com]
- 18. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Resins for the Isolation of Immunoglobulins G Obtained Using Biocatalytic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound coupling of carbohydrates to Sepharose: affinity adsorbents for lectins and glycosidases [pubmed.ncbi.nlm.nih.gov]
- 21. gantrade.com [gantrade.com]
- 22. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Comparative toxicity study of hyaluronic acid fillers crosslinked with this compound or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether (BDE) as a Crosslinker: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Butanediol diglycidyl ether (BDE) is a widely utilized homobifunctional crosslinking agent essential in the development of biocompatible hydrogels and scaffolds for biomedical and pharmaceutical applications. Its utility stems from the reactivity of its two terminal epoxide groups, which form stable ether linkages with various functional groups present in biopolymers. This stability imparts enhanced mechanical properties and controlled degradation profiles to the crosslinked materials. Understanding the nuanced mechanism of BDE's crosslinking action, the factors influencing reaction kinetics, and its impact on cellular behavior is paramount for the rational design of advanced drug delivery systems and tissue engineering constructs. This technical guide provides a comprehensive overview of the core principles of BDE crosslinking, detailed experimental considerations, and the downstream effects on cell signaling pathways.
Core Mechanism of Action: Epoxide Ring-Opening Reactions
The crosslinking capability of this compound is centered on the reactivity of its terminal epoxide rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. The primary nucleophiles in biopolymers targeted by BDE are hydroxyl (-OH) and primary amine (-NH2) groups, commonly found in polysaccharides and proteins, respectively.
The reaction mechanism is significantly influenced by the pH of the reaction environment.
Reaction with Hydroxyl Groups (e.g., in Polysaccharides like Hyaluronic Acid)
Under alkaline conditions (pH > 8), the hydroxyl groups of polysaccharides, such as hyaluronic acid (HA), are deprotonated to form more nucleophilic alkoxide ions.[1] These alkoxides then attack one of the carbon atoms of the epoxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This results in the opening of the epoxide and the formation of a stable ether bond.[2] Given that BDE has two epoxide groups, this reaction can occur at both ends, leading to the crosslinking of two polymer chains.
Reaction with Amine Groups (e.g., in Proteins like Collagen)
Primary amine groups, such as those on the side chains of lysine residues in proteins, are also potent nucleophiles that react readily with BDE's epoxide groups. This reaction, which also proceeds via an SN2 mechanism, results in the formation of a secondary amine and a hydroxyl group.[3] Similar to the reaction with hydroxyls, this typically occurs under neutral to alkaline pH conditions.
Quantitative Data on BDE Crosslinking
The efficiency and outcome of BDE crosslinking are highly dependent on several reaction parameters. The following tables summarize key quantitative data from the literature.
Influence of Reaction Conditions on Crosslinking Kinetics and Efficiency
| Parameter | Condition | Effect on Reaction Rate | Effect on Crosslinking Efficacy | Reference |
| pH | Increasing from 8.5 to 10.5 | Increases | Decreases | [4] |
| pH 9.0 | Low | High (especially with prolonged reaction time) | [1][4] | |
| pH 10.0 | High | Low | [1][4] | |
| BDE Concentration | Increasing from 1 wt% to 4 wt% | Increases | May decrease (fewer primary amines reacted at lower BDE concentration for similar shrinkage temperature) | [4] |
| Temperature | Increasing Temperature | Increases | No significant change | [4] |
Reaction Kinetics of BDE with Dermal Sheep Collagen
| Reactant | Reaction Order | pH Range | BDE Concentration Range | Reference |
| Amine Groups | 2.5 | 8.5 - 10.5 | 1 - 4 wt% | [1] |
| Epoxide Groups | 1 | 8.5 - 10.5 | 1 - 4 wt% | [1] |
Mechanical Properties of BDE-Crosslinked Hydrogels
| Biopolymer | BDE Concentration | Storage Modulus (G') | Key Findings | Reference |
| Hyaluronic Acid | 1.6 vol% | ~75 Pa | Comparable stiffness to PEGDE-crosslinked gels. | [4] |
| Hyaluronic Acid | 7-14% (BDE/HA equivalents) | 1200 - 1700 Pa | Increasing BDE concentration increases G' and resistance to enzymatic degradation. | [5] |
| Bacterial Cellulose/Hyaluronic Acid | 1% BDE with 2% HA | Tensile Strength: ~0.61 MPa, Young's Modulus: ~1.62 MPa | Crosslinking significantly improved mechanical properties and water stability. | [6] |
Experimental Protocols
General Protocol for Crosslinking Hyaluronic Acid with BDE
This protocol provides a general framework for the preparation of BDE-crosslinked hyaluronic acid hydrogels.
Materials:
-
High-molecular-weight hyaluronic acid (HA) powder
-
This compound (BDE)
-
Sodium hydroxide (NaOH) solution (e.g., 0.25 M)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
HA Solution Preparation: Dissolve a specific concentration of HA powder (e.g., 10% w/v) in an alkaline solution (e.g., 0.25 M NaOH). Stir until the HA is fully hydrated and a homogenous solution is formed.[2]
-
Addition of Crosslinker: Add the desired volume of BDE (e.g., 1% v/v) to the HA solution. Mix thoroughly to ensure uniform distribution of the crosslinker.[2]
-
Crosslinking Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 6 hours) to allow the crosslinking reaction to proceed.[2]
-
Neutralization and Washing: After the incubation period, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to a pH of approximately 7.0. Wash the resulting hydrogel multiple times with deionized water to remove excess salts.[7]
-
Purification: Transfer the hydrogel to dialysis tubing and dialyze against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours. This step is crucial to remove any unreacted BDE.[2]
-
Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous, sponge-like material. The lyophilized hydrogel can be stored for future use and rehydrated when needed.[2]
Impact on Cellular Signaling Pathways
The physical properties of the extracellular matrix (ECM), such as stiffness, play a critical role in regulating cell behavior through mechanotransduction. By increasing the crosslinking density of biopolymer-based scaffolds, BDE can significantly increase matrix stiffness. This altered mechanical environment can, in turn, influence intracellular signaling cascades, particularly those mediated by integrins.
Integrin-Mediated PI3K/Akt Signaling
Integrins are transmembrane receptors that link the ECM to the intracellular cytoskeleton and serve as mechanosensors. Increased matrix stiffness, as induced by BDE crosslinking, can promote the clustering of integrins and the formation of focal adhesions.[3] This clustering activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The activation of this pathway is initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) upon integrin clustering. Activated FAK then serves as a scaffold to recruit and activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.
Conclusion
This compound is a versatile and effective crosslinker for biopolymers, enabling the fabrication of hydrogels with tunable mechanical properties and degradation profiles. The core mechanism of action relies on the pH-dependent, nucleophilic ring-opening of its epoxide groups by hydroxyl and amine functionalities within the biopolymers. A thorough understanding of the reaction kinetics and the influence of process parameters is crucial for achieving desired material characteristics. Furthermore, for applications in drug delivery and tissue engineering, it is vital to consider the downstream effects of altered matrix mechanics on cellular signaling pathways, such as the integrin-PI3K/Akt axis. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize BDE in the design and optimization of advanced biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of this compound crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
Methodological & Application
Application Notes and Protocols: Crosslinking of Hyaluronic Acid with BDDE for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring polysaccharide, is a key component of the extracellular matrix and is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and viscoelastic properties. However, in its native form, HA is rapidly degraded by enzymes in the body, limiting its in vivo residence time. Crosslinking HA molecules is a common strategy to enhance its mechanical properties and enzymatic resistance, thereby prolonging its therapeutic or aesthetic effects. 1,4-butanediol diglycidyl ether (BDDE) is a widely used crosslinking agent that forms stable ether linkages with the hydroxyl groups of HA under alkaline conditions. This document provides a detailed protocol for the crosslinking of hyaluronic acid with BDDE to form a hydrogel, along with methods for purification and characterization.
Reaction Principle
Under alkaline conditions, the hydroxyl groups on the hyaluronic acid polymer chains become deprotonated and act as nucleophiles. These nucleophiles attack the epoxide rings of the this compound (BDDE) molecules in a ring-opening reaction. This results in the formation of stable ether bonds, creating a three-dimensional network structure of crosslinked HA, known as a hydrogel.[1][2]
Experimental Protocols
Materials and Reagents
-
Hyaluronic acid (HA) powder (specify molecular weight, e.g., 1-2 MDa)
-
This compound (BDDE)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled or deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Dialysis tubing (e.g., 14 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Incubator or water bath
-
pH meter
-
Syringes and needles
Protocol 1: Preparation of BDDE-Crosslinked Hyaluronic Acid Hydrogel
This protocol describes a common method for synthesizing HA-BDDE hydrogels.
-
Dissolution of Hyaluronic Acid:
-
Prepare a 0.25 M NaOH solution.
-
Slowly add 10 g of hyaluronic acid powder to 1 L of the 0.25 M NaOH solution while stirring vigorously to prevent clumping.[3]
-
Continue stirring until the HA is completely dissolved and a homogeneous, viscous solution is formed. This may take several hours.
-
-
Crosslinking Reaction:
-
Add a specific volume of BDDE to the alkaline HA solution. The amount of BDDE will determine the degree of crosslinking. For example, add 10.5 mL of BDDE for a moderate degree of crosslinking.[3]
-
Stir the mixture vigorously to ensure uniform distribution of the crosslinker.
-
Incubate the mixture at a controlled temperature, for instance, at 25°C for 16-18 hours or at 40°C for 4-6 hours, to allow the crosslinking reaction to proceed.[3][4] During this time, the solution will transform into a gel.
-
-
Neutralization:
-
After incubation, neutralize the reaction mixture to a pH of approximately 7.0-7.4 by slowly adding a solution of HCl (e.g., 0.1 M) while gently stirring.[1]
-
-
Purification to Remove Unreacted BDDE:
-
Transfer the neutralized hydrogel into dialysis tubing.
-
Perform dialysis against a large volume of PBS (pH 7.4) for an extended period, typically 2 to 8 days, to remove unreacted BDDE and other byproducts.[3][5] Change the dialysis buffer frequently (e.g., twice a day) to maintain a high concentration gradient.
-
Alternatively, the gel can be purified by precipitation in ethanol followed by washing.[6]
-
-
Homogenization and Sterilization:
Experimental Workflow
Caption: Workflow for the synthesis of BDDE-crosslinked hyaluronic acid hydrogel.
Data Presentation
The properties of the resulting hydrogel are highly dependent on the reaction conditions. The following tables summarize key quantitative data from literature.
Table 1: Reaction Parameters and Resulting Hydrogel Properties
| Parameter | Value | Reference |
| HA Concentration | 10% (w/v) | [4] |
| BDDE Concentration | 1% (v/v) | [4] |
| Reaction Temperature | 40 °C | [4] |
| Reaction Time | 6 hours | [4] |
| Storage Modulus (G') | ~306-538 Pa | [9] |
| Swelling Ratio | ~596% after 24h | [7] |
| Degree of Modification | ~14-24% | [1] |
Table 2: Influence of HA Molecular Weight on Hydrogel Properties
| HA Composition (HMW-HA:LMW-HA) | In Vitro Degradation Time | Reference |
| 100:0 (Hydrogel A) | 24 hours | [4] |
| 80:20 (Hydrogel B) | 72 hours | [4] |
| 50:50 (Hydrogel C) | 24 hours | [4] |
| 20:80 (Hydrogel D) | 12 hours | [4] |
| 0:100 (Hydrogel E) | 12 hours | [4] |
HMW-HA: High Molecular Weight Hyaluronic Acid; LMW-HA: Low Molecular Weight Hyaluronic Acid.
Characterization Methods
Rheological Analysis
-
Objective: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
-
Protocol:
-
Place a sample of the hydrogel onto the plate of a rheometer.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to measure G' and G'' as a function of frequency.
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.
-
The storage modulus (G') is an indicator of the gel's stiffness and the degree of crosslinking.
-
Swelling Studies
-
Objective: To determine the water absorption capacity of the hydrogel.
-
Protocol:
-
Prepare lyophilized (freeze-dried) samples of the hydrogel of a known weight (Wdry).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Wswollen).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100.
-
Determination of Degree of Crosslinking
-
Objective: To quantify the extent of BDDE crosslinking to the HA backbone.
-
Methodology: This is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10] The degree of modification (MoD) is calculated as the stoichiometric ratio of the sum of mono- and double-linked BDDE residues to the number of HA disaccharide units.[11]
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology and porous structure of the hydrogel network.
-
Protocol:
-
Lyophilize the hydrogel samples.
-
Fracture the dried samples to expose the internal structure.
-
Mount the samples on stubs and sputter-coat them with a conductive material (e.g., gold).
-
Image the cross-section using an SEM.
-
BDDE Crosslinking Reaction
Caption: The reaction between hyaluronic acid and BDDE under alkaline conditions.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021025656A1 - Fast and effective purification method in dermal filler production - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Physico-chemical and spectroscopic characterization of hyaluronic acid hydrogels crosslinked with this compound (BDDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.3. Degree of Crosslinking [bio-protocol.org]
Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) as a Reactive Diluent for Epoxy Resins
Introduction
1,4-Butanediol diglycidyl ether (BDDE), also known as 1,4-Bis(2,3-epoxypropoxy)butane, is a low-viscosity, aliphatic, difunctional reactive diluent widely used in the formulation of epoxy resin systems.[1][2][3] Its primary function is to reduce the viscosity of high-viscosity epoxy resins, thereby improving handling, flow, and wetting of substrates and fillers.[4][5] Unlike non-reactive diluents, BDDE possesses two epoxy groups that allow it to co-react with the curing agent and become an integral part of the cross-linked polymer network.[4][5][6] This incorporation prevents leaching and volatile organic compound (VOC) emissions while enhancing specific mechanical properties of the cured product, such as flexibility and toughness.[2][4][6] These characteristics make BDDE a valuable component in the formulation of coatings, adhesives, composites, and electrical potting compounds.[1][3][4]
Key Properties of this compound (BDDE)
The following table summarizes the typical physical and chemical properties of technical grade BDDE.
| Property | Value | Unit |
| Appearance | Clear Liquid | - |
| Viscosity @ 25°C (77°F) | 10 - 20 | mPa·s (cP) |
| Epoxy Equivalent Weight (EEW) | 124 - 137 | g/eq |
| Specific Gravity @ 25°C (77°F) | ~1.10 | - |
| Molecular Weight | 202.25 | g/mol |
| Flash Point (Setaflash) | >200 | °F |
| Moisture Content | max 0.1 | % |
(Data sourced from technical datasheets for EPODIL 750 and HELOXY™ Modifier BD)[5][7]
Effects on Epoxy Resin Formulations
Viscosity Reduction
BDDE is highly efficient at reducing the viscosity of standard liquid epoxy resins, such as those based on Bisphenol-A (DGEBA). The reduction in viscosity facilitates easier processing, better impregnation of fibers in composites, and improved flow for self-leveling floor applications.[4]
The following table illustrates the effect of adding varying weight percentages of BDDE to a standard Bisphenol-A liquid epoxy resin with an initial viscosity of 12,500 cP at 25°C (77°F).
| Weight Percent BDDE (%) | Resulting Viscosity @ 25°C (cP) |
| 5 | 6,000 |
| 10 | 3,000 |
| 15 | 1,400 |
| 20 | 850 |
| 25 | 600 |
(Data sourced from Evonik's EPODIL 750 technical datasheet)[5]
Curing Characteristics and Physical Properties
The addition of BDDE can influence the curing process and final properties of the epoxy network. As a reactive diluent, it participates in the cross-linking reaction, which can affect gel time, cross-linking density, and water absorption.[8]
| Property | Effect of BDDE Addition | Notes |
| Gel Time | Increased | Compared to some other diluents, BDDE can lead to a longer gel time.[8] |
| Cross-linking Percentage | High (~100%) | At optimal concentrations (e.g., 10 phr), BDDE reacts fully into the network.[8] |
| Water Absorption | Reduced | Formulations with BDDE can exhibit lower water absorption.[8] |
| Flexibility / Toughness | Increased | BDDE introduces flexible aliphatic chains into the rigid epoxy backbone, counteracting brittleness.[2][4] |
| Glass Transition Temp. (Tg) | Moderately Reduced | The addition of flexible diluents can lead to a moderate decrease in the glass transition temperature.[9] |
Experimental Protocols
Protocol 1: Preparation of a BDDE-Modified Epoxy Formulation
This protocol describes the preparation of a simple, two-part epoxy system modified with BDDE.
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of Bisphenol A, DGEBA, EEW ~190 g/eq)
-
This compound (BDDE, EEW ~130 g/eq)
-
Amine Curing Agent (e.g., Diethylenetriamine, DETA)
-
Disposable mixing cups, stirring rods, and a laboratory scale.
Procedure:
-
Place a clean mixing cup on the laboratory scale and tare the weight.
-
Weigh the desired amount of liquid epoxy resin into the cup.
-
Add the desired amount of BDDE to the epoxy resin (e.g., 15 parts per hundred resin, phr) and mix thoroughly with a stirring rod for 2-3 minutes until the mixture is homogeneous.
-
Calculate the required amount of curing agent. The stoichiometric amount is based on the combined epoxy equivalent weight of the resin/diluent blend.
-
Add the calculated amount of curing agent to the resin/BDDE mixture.
-
Mix thoroughly for another 3-5 minutes, scraping the sides and bottom of the cup to ensure a uniform mixture. Avoid excessive air entrapment.
-
The formulation is now ready for application or testing.
Protocol 2: Viscosity Measurement
This protocol outlines the measurement of the viscosity of the uncured resin formulation.
Equipment:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath or chamber set to 25°C.
Procedure:
-
Prepare the epoxy/BDDE formulation as described in Protocol 1 (without adding the curing agent).
-
Allow the sample to equilibrate to 25°C.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Measure the viscosity according to the instrument's operating instructions. Record the viscosity value (in cP or mPa·s), spindle number, speed, and temperature.
-
Repeat the measurement for formulations with different concentrations of BDDE to determine its effect on viscosity reduction.
Protocol 3: Curing Procedure
This protocol provides a general curing schedule for the prepared epoxy formulation.
Equipment:
-
Convection oven.
-
Molds appropriate for the desired test specimens.
Procedure:
-
Prepare the complete epoxy/BDDE/curing agent formulation as described in Protocol 1.
-
Pour the mixture into the molds, taking care to release any trapped air bubbles.
-
Place the molds in a convection oven.
-
Cure the samples at an elevated temperature. A typical curing schedule might be 1-2 hours at 80°C followed by 2-3 hours at 125°C.[10] The optimal schedule depends on the specific resin and curing agent used.
-
After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Once cooled, demold the cured specimens for testing.
Protocol 4: Thermal Analysis (DSC for Glass Transition Temperature)
This protocol describes the determination of the glass transition temperature (Tg) of the cured epoxy sample using Differential Scanning Calorimetry (DSC).
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Cured epoxy sample (10-15 mg).
Procedure:
-
Prepare a small sample from the cured epoxy specimen.
-
Place the sample in a DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[11]
-
The Tg is observed as a step-like transition in the heat flow curve. Analyze the DSC thermogram to determine the midpoint of this transition, which corresponds to the Tg of the material.
Visualizations
Caption: Curing reaction of epoxy resin with BDDE and an amine hardener.
Caption: Experimental workflow for BDDE-modified epoxy resins.
Caption: Effect of BDDE concentration on key epoxy resin properties.
References
- 1. gantrade.com [gantrade.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. products.evonik.com [products.evonik.com]
- 6. nbinno.com [nbinno.com]
- 7. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US4769438A - Aminated propoxylated 1,4-butanediol epoxy resin adducts as epoxy resin curatives - Google Patents [patents.google.com]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Notes and Protocols: BDDE in Biomedical Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biomedical hydrogels using 1,4-butanediol diglycidyl ether (BDDE) as a crosslinking agent. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biomaterials science.
Introduction
This compound (BDDE) is a widely utilized crosslinking agent in the fabrication of hydrogels for biomedical applications, most notably with hyaluronic acid (HA).[1][2] The formation of stable ether bonds between the polymer chains and BDDE enhances the mechanical properties and in vivo residence time of the hydrogels, making them suitable for a range of applications including dermal fillers, tissue engineering scaffolds, and controlled drug delivery systems.[3][4][5] The biocompatibility of these hydrogels is a key consideration, and it is crucial to control the amount of residual BDDE to minimize potential cytotoxicity.[3][6][7]
Applications of BDDE-Crosslinked Hydrogels
BDDE-crosslinked hydrogels, particularly those based on hyaluronic acid, have found utility in several biomedical fields:
-
Dermal Fillers: Due to their viscoelastic properties and biocompatibility, BDDE-crosslinked HA hydrogels are extensively used in aesthetics for soft tissue augmentation and wrinkle correction.[3]
-
Tissue Engineering and Regenerative Medicine: These hydrogels can serve as scaffolds that support cell growth and tissue regeneration.[2][4] Their properties can be tailored to mimic the extracellular matrix of specific tissues.
-
Drug Delivery: BDDE-crosslinked hydrogels can be formulated as injectable systems for the sustained release of therapeutics, including antibiotics and anti-inflammatory agents.[5][8][9] The crosslinking density influences the drug release kinetics.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BDDE-crosslinked hyaluronic acid hydrogels. This data highlights how varying synthesis parameters can modulate the physicochemical properties of the resulting biomaterials.
Table 1: Influence of HA Molecular Weight Composition on Hydrogel Properties
| Hydrogel Formulation (HMW-HA:LMW-HA ratio) | Residual BDDE (μg/g) | Swelling Ratio (%) | Key Findings |
| A (100:0) | 10.42[2] | ~4500[2] | High crosslinking degree, but higher residual BDDE.[2] |
| B (80:20) | 8.18[2] | ~3500[2] | Stronger anti-degradation ability and better mechanical properties.[2][4][11] |
| C (60:40) | 3.23[2] | ~4000[2] | Faster degradation compared to formulation B.[2] |
| D (40:60) | 3.01[2] | ~5000[2] | Rapid degradation (completely degraded after 12 hours).[2][4] |
| E (0:100) | 4.99[2] | ~5500[2] | Fastest degradation rate.[2][4] |
Table 2: Effect of BDDE Concentration and Reaction Time on Hydrogel Properties
| Hydrogel Formulation | BDDE Concentration | Reaction Time (h) | Modification Degree (%) | Swelling Ratio |
| HA-BDDE-1 | 0.5 C | 2 | 13.50[5] | 81.25 ± 6.53[8] |
| HA-BDDE-3 | 2 C | 2 | - | 36.68 ± 3.66[8] |
| HA-BDDE-4 | 0.5 C | 3 | 16.50[5] | 64.49 ± 5.50[8] |
| HA-BDDE-6 | 2 C | 3 | - | 28.05 ± 2.71[8] |
Experimental Protocols
Below are detailed methodologies for the synthesis and characterization of BDDE-crosslinked hydrogels, compiled from various sources.
Materials:
-
High molecular weight hyaluronic acid (HMW-HA) and/or low molecular weight hyaluronic acid (LMW-HA)
-
This compound (BDDE)
-
Sodium hydroxide (NaOH) solution (e.g., 0.25 M)
-
Phosphate-buffered saline (PBS)
-
Deionized water
Procedure:
-
Preparation of HA Solution: Dissolve 10% (w/v) of the desired ratio of HMW-HA and LMW-HA powders in a 0.25 M NaOH solution.[2]
-
Crosslinking Reaction: Add 1% (v/v) BDDE to the HA solution.[2] Stir the mixture vigorously until homogeneous.
-
Incubation: Incubate the reaction mixture at 40°C for 6 hours.[2]
-
Washing: After the reaction, wash the resulting hydrogel three times with deionized water to remove the bulk of unreacted reagents.[2]
-
Purification by Dialysis: Transfer the hydrogel to a dialysis membrane and dialyze against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours to ensure complete removal of unreacted BDDE.[2]
-
Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous, sponge-like material for characterization.[2]
A. Swelling Ratio Determination:
-
Immerse a known weight of the lyophilized hydrogel sample in PBS (pH 7.4) at room temperature.[2]
-
Allow the hydrogel to swell until it reaches equilibrium (no further weight change).
-
Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it.
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
B. In Vitro Enzymatic Degradation:
-
Swell a pre-weighed lyophilized hydrogel sample (e.g., 12 mg) in PBS for 12 hours.[2]
-
Immerse the swollen hydrogel in a solution containing hyaluronidase (e.g., from sheep testis) at a specified concentration.
-
Incubate the mixture at 37°C and monitor the degradation of the hydrogel over time.[2] The degradation can be quantified by measuring the remaining weight of the hydrogel at different time points.
C. Rheological Analysis:
-
Perform rheological measurements on the hydrated hydrogel samples using a rheometer.
-
Determine the storage modulus (G') and loss modulus (G'') over a range of frequencies to characterize the viscoelastic properties of the hydrogel.[4] An excess of G' over G'' indicates a predominantly elastic, gel-like behavior.
D. Scanning Electron Microscopy (SEM):
-
Freeze-dry the hydrogel samples.
-
Mount the dried samples on stubs and sputter-coat them with a conductive material (e.g., gold).
-
Observe the cross-sectional morphology of the hydrogels under an SEM to visualize the porous microstructure.[2]
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for the synthesis and characterization of BDDE-crosslinked hydrogels.
Caption: BDDE crosslinking mechanism with Hyaluronic Acid.
Caption: Experimental workflow for hydrogel synthesis.
References
- 1. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronidase Inhibitor-Incorporated Cross-Linked Hyaluronic Acid Hydrogels for Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Are We Overlooking Harms of BDDE-Cross-Linked Dermal Fillers? A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Epoxy-Based Graphene Nanocomposites Utilizing 1,4-Butanediol Diglycidyl Ether (BDDE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxy-based nanocomposites incorporating graphene and its derivatives have garnered significant attention due to their potential for exceptional mechanical, thermal, and electrical properties. The effective dispersion of graphene within the epoxy matrix is paramount to realizing these enhancements. One strategy to improve processing and modify the final properties of the composite is the use of reactive diluents. 1,4-Butanediol diglycidyl ether (BDDE) is a low-viscosity, difunctional epoxy reactive diluent that can reduce the viscosity of the resin system for easier processing and handling. Crucially, BDDE participates in the curing reaction, becoming an integral part of the crosslinked polymer network, which can enhance the toughness and flexibility of the final material.
These application notes provide a comprehensive overview and detailed protocols for the preparation of epoxy-based graphene nanocomposites using BDDE as a reactive diluent. The information is intended to guide researchers in the synthesis and characterization of these advanced materials.
Role of BDDE in Epoxy-Graphene Nanocomposites
BDDE serves a dual purpose in the formulation of epoxy-graphene nanocomposites:
-
Viscosity Reduction: The high viscosity of many epoxy resins, which can be further increased by the addition of nanofillers like graphene, poses significant challenges for achieving uniform dispersion and processing. BDDE effectively lowers the viscosity of the epoxy-graphene mixture, facilitating better wetting of the graphene nanosheets and a more homogeneous dispersion.
-
Toughening and Flexibilization: As a reactive diluent, BDDE's flexible aliphatic chain is incorporated into the rigid epoxy network during curing. This integration can increase the toughness and impact strength of the typically brittle epoxy matrix, a desirable attribute for many high-performance applications.
Experimental Protocols
The following protocols are generalized procedures based on common methods for preparing epoxy-graphene nanocomposites. The specific concentrations of graphene and BDDE, as well as curing parameters, should be optimized for the specific epoxy resin, hardener, and desired final properties.
Materials and Equipment
-
Epoxy Resin: e.g., Diglycidyl ether of bisphenol A (DGEBA) based resin.
-
Graphene: Graphene nanoplatelets (GNPs), Graphene Oxide (GO), or functionalized graphene.
-
Reactive Diluent: this compound (BDDE).
-
Curing Agent/Hardener: e.g., Amine-based hardeners like triethylenetetramine (TETA) or 4,4'-diaminodiphenyl methane (DDM).
-
Solvent (optional, for dispersion): Acetone, ethanol, or tetrahydrofuran (THF).
-
Equipment: Mechanical stirrer, ultrasonic bath/probe, vacuum oven, hot plate, molds.
Protocol 1: Solution Mixing Method for Graphene Dispersion
This method is suitable for achieving a good dispersion of graphene in the epoxy resin before the addition of the hardener.
-
Graphene Dispersion:
-
Disperse the desired amount of graphene (e.g., 0.1 - 2.0 wt% relative to the epoxy resin) in a suitable solvent.
-
Sonication (bath or probe) for 1-2 hours is recommended to exfoliate and disperse the graphene nanosheets.
-
-
Mixing with Epoxy and BDDE:
-
Add the epoxy resin and BDDE (e.g., 5 - 20 wt% relative to the epoxy resin) to the graphene-solvent dispersion.
-
Mechanically stir the mixture at an elevated temperature (e.g., 60-80 °C) for 1-2 hours to ensure homogeneous mixing and to start evaporating the solvent.
-
-
Solvent Removal:
-
Place the mixture in a vacuum oven at 80-100 °C to completely remove the solvent. The duration will depend on the solvent and batch size.
-
-
Addition of Curing Agent:
-
Cool the mixture to room temperature or the recommended mixing temperature for the chosen hardener.
-
Add the stoichiometric amount of the curing agent to the epoxy-graphene-BDDE mixture.
-
Stir thoroughly for 10-15 minutes until a homogeneous mixture is obtained.
-
-
Degassing and Curing:
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds.
-
Cure the samples in an oven following a recommended curing cycle (e.g., 80 °C for 2 hours followed by 120 °C for 2 hours). The specific cycle will depend on the resin and hardener system.
-
-
Post-Curing:
-
Allow the samples to cool slowly to room temperature before demolding.
-
Post-cure the samples at a higher temperature (e.g., 150 °C for 1-2 hours) if required to achieve full crosslinking and optimal properties.
-
Protocol 2: Direct Mixing (Solvent-Free) Method
This method is more environmentally friendly but may require more intensive mixing to achieve good dispersion.
-
Pre-mixing:
-
Mechanically mix the desired amount of graphene with the epoxy resin and BDDE at room temperature for 30 minutes.
-
-
High-Shear Mixing/Sonication:
-
Subject the mixture to high-shear mixing or probe sonication to break down graphene agglomerates and achieve a uniform dispersion. This step may need to be performed in intervals to prevent excessive heating of the resin.
-
-
Addition of Curing Agent:
-
Follow steps 4-6 from Protocol 1.
-
Data Presentation
The following tables summarize typical improvements observed in the properties of epoxy-graphene nanocomposites. While specific data for BDDE-containing systems is limited in publicly available literature, the trends are expected to be similar, with BDDE potentially further enhancing toughness and elongation at break.
Table 1: Mechanical Properties of Epoxy-Graphene Nanocomposites
| Graphene Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Fracture Toughness (MPa·m¹/²) |
| 0 (Neat Epoxy) | 60 - 80 | 2.5 - 3.5 | 3 - 6 | 0.5 - 0.7 |
| 0.1 | ~+15% | ~+20% | ~+10% | ~+30% |
| 0.5 | ~+30% | ~+40% | ~+5% | ~+50% |
| 1.0 | ~+25% (potential for agglomeration) | ~+35% | ~-5% | ~+40% |
Note: The values presented are indicative and can vary significantly based on the type of graphene, epoxy, hardener, and processing conditions.
Table 2: Thermal Properties of Epoxy-Graphene Nanocomposites
| Graphene Content (wt%) | Thermal Conductivity (W/mK) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat Epoxy) | 0.15 - 0.25 | 120 - 180 |
| 0.5 | ~+50% | Slight increase or decrease |
| 1.0 | ~+100% | Slight increase or decrease |
| 5.0 | >+500% | May decrease due to plasticization |
Note: The effect on Tg can be complex, influenced by factors like crosslink density and interfacial interactions.
Table 3: Electrical Properties of Epoxy-Graphene Nanocomposites
| Graphene Content (wt%) | Electrical Conductivity (S/m) |
| 0 (Neat Epoxy) | 10⁻¹² - 10⁻¹⁴ |
| < Percolation Threshold | 10⁻¹⁰ - 10⁻⁸ |
| > Percolation Threshold | 10⁻⁴ - 10² |
Note: The percolation threshold, at which the material transitions from an insulator to a conductor, is highly dependent on the graphene aspect ratio and dispersion quality.
Visualizations
Experimental Workflow
Caption: Workflow for the solution-based synthesis of epoxy-graphene nanocomposites with BDDE.
Role of BDDE in the Epoxy Matrix
Caption: Schematic of BDDE's role in improving dispersion and toughening the epoxy matrix.
Characterization of Epoxy-Graphene-BDDE Nanocomposites
To evaluate the properties of the prepared nanocomposites, the following characterization techniques are recommended:
-
Microscopy (SEM, TEM): To assess the dispersion of graphene within the epoxy matrix.
-
Mechanical Testing (Tensile, Flexural, Impact): To determine the effect of graphene and BDDE on the mechanical performance.
-
Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) and viscoelastic properties.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the nanocomposites.
-
Thermal Conductivity Measurement: To quantify the enhancement in heat dissipation.
-
Electrical Conductivity Measurement: To determine the electrical properties and the percolation threshold.
-
Rheology: To study the viscosity of the resin mixture before curing and to monitor the curing kinetics.
Conclusion
The incorporation of BDDE as a reactive diluent in the preparation of epoxy-graphene nanocomposites offers a promising approach to overcome processing challenges and to tailor the final properties of the material. By reducing viscosity, BDDE facilitates a more uniform dispersion of graphene, which is essential for achieving significant enhancements in mechanical and thermal properties. Furthermore, its participation in the curing reaction can lead to a tougher and more flexible nanocomposite. The protocols and data presented herein provide a foundational guide for researchers to explore and optimize the synthesis of these high-performance materials for a variety of advanced applications.
Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) for Dermal Filler Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA) has become the gold standard in dermal fillers due to its high biocompatibility, biodegradability, and excellent water-retention capacity.[1][2] However, in its natural state, HA has a short in vivo half-life, limiting its application for long-lasting soft tissue augmentation. To enhance its longevity, HA is chemically crosslinked to form a hydrogel. 1,4-Butanediol diglycidyl ether (BDDE) is the most commonly used crosslinking agent in the manufacturing of HA-based dermal fillers.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of BDDE-crosslinked HA dermal fillers.
Mechanism of Action: BDDE Crosslinking of Hyaluronic Acid
BDDE is a bi-functional epoxide that forms stable ether linkages with the hydroxyl groups of HA under alkaline conditions.[5] This crosslinking process transforms the individual HA polymer chains into a three-dimensional hydrogel network, which is more resistant to enzymatic and oxidative degradation.[1] The degree of crosslinking with BDDE is a critical parameter that influences the physicochemical properties of the final dermal filler, including its firmness, cohesivity, swelling capacity, and in vivo persistence.[6]
Manufacturing Workflow Overview
The manufacturing of a BDDE-crosslinked HA dermal filler involves several key stages: solubilization of HA, crosslinking with BDDE, purification to remove unreacted BDDE and other impurities, and finally, sterilization of the final product. Each step must be carefully controlled to ensure the safety and efficacy of the dermal filler.
References
- 1. Treatment of Delayed-onset Inflammatory Reactions to Hyaluronic Acid Filler: An Algorithmic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rheologylab.com [rheologylab.com]
- 3. mdpi.com [mdpi.com]
- 4. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,4-Butanediol Diglycidyl Ether (BDDE) in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Butanediol Diglycidyl Ether (BDDE) as a reactive diluent and crosslinking agent in the formulation of high-performance epoxy-based coatings and adhesives. The information presented is intended to guide researchers and formulation scientists in developing advanced materials with tailored properties.
Introduction to BDDE in Coatings and Adhesives
This compound (BDDE) is a low-viscosity, aliphatic diepoxide commonly employed to modify epoxy resin systems.[1][2][3] Its primary functions are to reduce the viscosity of high molecular weight epoxy resins for improved handling and application, and to act as a flexible crosslinker, enhancing the mechanical properties of the cured product.[4] When incorporated into an epoxy formulation, BDDE's two epoxide groups react with the curing agent, integrating into the polymer network.[4] This reaction leads to a more flexible and tougher material, mitigating the inherent brittleness of many epoxy systems.[4][5]
The addition of BDDE can significantly influence the final properties of coatings and adhesives, including:
-
Viscosity Reduction: Facilitates easier processing, better substrate wetting, and higher filler loading.[4][6]
-
Improved Flexibility and Toughness: The aliphatic chain of BDDE introduces flexibility into the rigid epoxy backbone, enhancing impact resistance and durability.[4][7]
-
Enhanced Adhesion: By improving the wetting characteristics of the resin, BDDE can promote better adhesion to various substrates.[2]
-
Modified Chemical Resistance: The overall chemical resistance of the formulation can be influenced by the crosslink density, which is affected by the addition of BDDE.[6][8]
Quantitative Data on BDDE-Modified Epoxy Systems
The following tables summarize the quantitative effects of BDDE on the properties of epoxy resin formulations.
Table 1: Effect of BDDE Concentration on the Viscosity of a Bisphenol-A Based Epoxy Resin
| BDDE Concentration (phr) | Resulting Viscosity (mPa·s) |
| 0 | ~12,500 |
| 5 | 6,000 |
| 10 | 3,000 |
| 15 | 1,400 |
| 20 | 850 |
| 25 | 600 |
Note: phr denotes parts per hundred parts of resin.
Table 2: Influence of BDDE on Mechanical and Thermal Properties of a DGEBA/Cycloaliphatic Amine Epoxy System
| Property | 0 phr BDDE | 30 phr BDDE |
| Glass Transition Temperature (Tg) | 174.9 °C | 142.3 °C |
| Yield Stress (σ) | 91.4 MPa | 80.4 MPa |
| Compressive Behavior | Good | Excellent |
| Adhesive Strength | Good | Slightly Increased |
| Water Absorption | Higher | Lower |
Data synthesized from a study on DGEBA modified with DGEBD (BDDE) and cured with a cycloaliphatic amine.
Experimental Protocols
The following are detailed protocols for the preparation and testing of high-performance coatings and adhesives incorporating BDDE.
Formulation and Preparation of a BDDE-Modified Epoxy Coating
This protocol provides a general procedure for preparing a two-component epoxy coating. The exact ratios of components should be optimized based on the specific resin and hardener systems used and the desired final properties.
Materials:
-
Bisphenol A based epoxy resin (DGEBA)
-
This compound (BDDE)
-
Cycloaliphatic amine hardener
-
Optional: Pigments, fillers, and other additives
-
Solvent (if required for viscosity adjustment)
-
Steel panels (for coating application and testing)
Procedure:
-
Resin Pre-mixing: In a suitable mixing vessel, combine the DGEBA epoxy resin and BDDE at the desired ratio (e.g., 100 parts resin to 10-30 parts BDDE by weight).
-
Homogenization: Mix the resin and BDDE thoroughly using a mechanical stirrer at a low to medium speed until a homogeneous mixture is obtained. If using pigments or fillers, add them at this stage and continue mixing until uniformly dispersed.
-
Hardener Addition: Just before application, add the stoichiometric amount of the cycloaliphatic amine hardener to the resin mixture. The hardener-to-resin ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin blend.
-
Final Mixing: Mix the components thoroughly for 2-3 minutes until the mixture is uniform in color and consistency. Avoid excessive mixing speed to prevent air entrapment.
-
Application: Apply the formulated coating to a prepared steel panel using a doctor blade, spray gun, or brush to achieve the desired film thickness.[9]
-
Curing: Allow the coated panels to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) to ensure full crosslinking. The specific curing schedule will depend on the resin and hardener system.
Performance Evaluation of Cured Coatings
3.2.1. Adhesion Testing (ASTM D3359 - Cross-Cut Test)
-
Scribing the Coating: Using a sharp blade or a specific cross-cut tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Tape Application: Apply a pressure-sensitive adhesive tape firmly over the lattice pattern.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B, where 5B indicates no detachment).
3.2.2. Chemical Resistance Testing (ASTM D543)
-
Reagent Selection: Choose a range of chemicals relevant to the intended application of the coating (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene, ethanol).
-
Immersion: Immerse a portion of the coated panel in each of the selected reagents at a specified temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 168 hours).
-
Evaluation: After the immersion period, remove the panels, rinse with deionized water, and dry. Visually inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion. Quantitative assessment can be done by measuring changes in weight or hardness.
Formulation and Testing of a BDDE-Modified Epoxy Adhesive
3.3.1. Preparation of Lap Shear Specimens (ASTM D1002)
-
Substrate Preparation: Clean the surfaces of two metal strips (e.g., aluminum or steel) by degreasing and abrading to ensure a good bonding surface.
-
Adhesive Formulation: Prepare the BDDE-modified epoxy adhesive as described in section 3.1.
-
Adhesive Application: Apply a thin, uniform layer of the mixed adhesive to one end of each metal strip.
-
Joint Assembly: Join the two strips to form a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Curing: Clamp the assembly to maintain pressure and cure as per the formulation's requirements.
3.3.2. Lap Shear Strength Testing (ASTM D1002)
-
Specimen Mounting: Place the cured lap shear specimen in the grips of a universal testing machine.
-
Tensile Loading: Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.
-
Data Recording: Record the maximum load sustained by the specimen.
-
Calculation: Calculate the lap shear strength by dividing the maximum load by the overlap area.
Visualizations
Caption: Chemical reaction pathway for a BDDE-modified epoxy system.
Caption: General experimental workflow for coating/adhesive evaluation.
References
Application Notes and Protocols for BDDE Crosslinking of Dermal Sheep Collagen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen derived from dermal sheep tissue is a promising biomaterial for various biomedical applications, including tissue engineering, drug delivery, and dermal fillers. However, in its natural form, collagen exhibits limited mechanical strength and is susceptible to rapid enzymatic degradation in vivo. Crosslinking is a critical step to enhance the physicochemical properties of collagen-based biomaterials. 1,4-butanediol diglycidyl ether (BDDE) is a widely used crosslinking agent due to its ability to form stable ether linkages with collagen, resulting in improved mechanical durability and resistance to degradation.[1][2] This document provides a detailed experimental procedure for the BDDE crosslinking of dermal sheep collagen, including collagen extraction, the crosslinking reaction, and post-processing and characterization techniques.
Data Presentation: Influence of Crosslinking Conditions on Collagen Properties
The following table summarizes the quantitative effects of varying BDDE crosslinking conditions on the key properties of dermal sheep collagen.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Reference |
| Crosslinking pH | 4.5 | 9.0 | 8.5 | 10.5 | [3][4] |
| BDDE Concentration (wt%) | 4 | 4 | 1 | 4 | [4] |
| Reaction Temperature (°C) | Room Temperature | Room Temperature | Not Specified | Not Specified | [3] |
| Reaction Time | 7 days | 7 days | Not Specified | Not Specified | [3] |
| Shrinkage Temperature (Ts) | Increased | 73°C | Similar to 4 wt% | Similar to 4 wt% | [3] |
| Primary Amine Group Reduction | Minimal | Significant (from 32 to 14 n/1000) | Less than 4 wt% | Not Specified | [3] |
| Swelling Ratio | Higher | Lower | Not Specified | Not Specified | Inferred from material properties |
| Enzymatic Degradation | Completely degraded by 6 weeks | No degradation observed at 6 weeks | Not Specified | Not Specified | [3] |
| Macroscopic Properties | Flexible and soft tissue | Stiff sponge | Not Specified | Not Specified | [4] |
| Biocompatibility | Biocompatible | Biocompatible, with low cellular ingrowth | Not Specified | Not Specified | [3] |
Experimental Protocols
Part 1: Extraction of Pepsin-Soluble Collagen from Dermal Sheep Skin
This protocol describes the extraction of type I collagen from sheep skin using an acid-pepsin treatment, which is effective in cleaving the telopeptide regions that contribute to collagen's insolubility.[5][6]
Materials:
-
Fresh or frozen dermal sheep skin
-
0.1 M NaOH
-
0.5 M Acetic acid
-
Pepsin (from porcine gastric mucosa)
-
2.6 M NaCl
-
0.1 M Acetic acid for dialysis
-
Distilled water
-
Scalpel, scissors, blender
-
Centrifuge and centrifuge tubes
-
Dialysis tubing (e.g., 14 kDa MWCO)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Pre-treatment of Sheep Skin:
-
Thaw frozen sheep skin at 4°C overnight.
-
Remove excess fat and connective tissues using a scalpel.
-
Wash the skin thoroughly with cold distilled water.
-
Cut the skin into small pieces (approximately 1 cm²).
-
To remove non-collagenous proteins, soak the skin pieces in 0.1 M NaOH at a skin-to-solution ratio of 1:10 (w/v) for 6 hours at 4°C with gentle stirring. Change the NaOH solution every 3 hours.[7]
-
Wash the pre-treated skin pieces with cold distilled water until the pH of the wash water is neutral.
-
-
Acid-Pepsin Extraction:
-
Suspend the pre-treated skin pieces in 0.5 M acetic acid containing 0.1% (w/v) pepsin at a skin-to-solution ratio of 1:10 (w/v).[8]
-
Stir the mixture continuously for 48 hours at 4°C.[8]
-
Centrifuge the mixture at 12,300 x g for 20 minutes at 4°C to collect the supernatant containing the solubilized collagen.[7]
-
-
Purification of Collagen:
-
Precipitate the collagen from the supernatant by adding solid NaCl to a final concentration of 2.6 M with gentle stirring.[7]
-
Allow the solution to stand overnight at 4°C to facilitate collagen precipitation.
-
Centrifuge the solution at 12,300 x g for 20 minutes at 4°C to collect the collagen precipitate.[7]
-
Re-dissolve the collagen precipitate in a minimal amount of 0.5 M acetic acid.
-
Transfer the collagen solution into dialysis tubing and dialyze against 0.1 M acetic acid for 48 hours at 4°C, changing the dialysis solution every 12 hours.[7]
-
Following dialysis against acetic acid, dialyze against distilled water for another 48 hours, changing the water every 12 hours, to remove the acid.
-
Freeze the purified collagen solution at -80°C and then lyophilize to obtain a dry collagen sponge.
-
Store the lyophilized collagen at -20°C until use.
-
Part 2: BDDE Crosslinking of Dermal Sheep Collagen
This protocol details the crosslinking of the extracted collagen using BDDE under alkaline conditions.
Materials:
-
Lyophilized dermal sheep collagen sponge
-
This compound (BDDE)
-
Buffer solution: 0.025 M Disodium tetraborate decahydrate (pH 9.0)
-
Distilled water
-
Reaction vessel
Procedure:
-
Preparation of Collagen for Crosslinking:
-
Cut a known weight of the lyophilized collagen sponge into desired dimensions.
-
Immerse the collagen sponge in the pH 9.0 borate buffer solution to allow for swelling and equilibration.
-
-
BDDE Crosslinking Reaction:
-
Prepare a 4 wt% BDDE solution in the pH 9.0 borate buffer.
-
Immerse the swollen collagen sponge in the BDDE solution. A typical ratio is 2 g of collagen in 100 mL of the BDDE solution.
-
Allow the crosslinking reaction to proceed for 7 days at room temperature with gentle agitation.[3]
-
-
Post-Crosslinking Purification:
-
After the reaction period, remove the crosslinked collagen from the BDDE solution.
-
Rinse the crosslinked collagen extensively with distilled water to remove the bulk of the unreacted BDDE and buffer salts.
-
To ensure complete removal of residual BDDE, which is cytotoxic, a thorough purification process is essential. This can be achieved by incubating the crosslinked collagen in a large volume of distilled water or phosphate-buffered saline (PBS) for several days, with frequent changes of the washing solution.[9]
-
Freeze the purified crosslinked collagen at -80°C and then lyophilize to obtain the final crosslinked collagen scaffold.
-
Part 3: Characterization of BDDE-Crosslinked Collagen
1. Swelling Ratio:
-
Weigh the dry crosslinked collagen scaffold (W_dry).
-
Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically 24 hours).
-
Remove the swollen scaffold, gently blot the surface with filter paper to remove excess water, and weigh (W_swollen).
-
Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.
2. Enzymatic Degradation:
-
Measure the initial dry weight of the crosslinked collagen scaffold (W_initial).
-
Immerse the scaffold in a solution of collagenase (e.g., from Clostridium histolyticum) in a buffer at 37°C.
-
At predetermined time points, remove the scaffold, wash with distilled water to stop the enzymatic reaction, lyophilize, and weigh (W_t).
-
Calculate the percentage of weight loss as: Weight Loss (%) = [(W_initial - W_t) / W_initial] x 100.
3. Mechanical Testing:
-
Perform uniaxial tensile tests on rehydrated crosslinked collagen scaffolds.
-
Determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break from the stress-strain curves.
4. Determination of Residual BDDE:
-
Residual, unreacted BDDE is considered toxic and its concentration in the final product must be below 2 ppm.[10][11]
-
Analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the quantification of residual BDDE.[10][11][12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for BDDE crosslinking of dermal sheep collagen.
BDDE Crosslinking Signaling Pathway
Caption: BDDE crosslinking mechanism with collagen amino groups.
References
- 1. Engineering a durable BDDE cross-linked collagen filler for skin rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and biocompatibility of epoxy-crosslinked dermal sheep collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosslinking and modification of dermal sheep collagen using 1, 4-butanediol diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen Extraction from Animal Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. WO2021025656A1 - Fast and effective purification method in dermal filler production - Google Patents [patents.google.com]
- 10. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caod.oriprobe.com [caod.oriprobe.com]
Application Notes and Protocols for Formulation of Thermosetting Resins with 1,4-Butanediol Diglycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol diglycidyl ether (BDDGE) is a versatile aliphatic diepoxide commonly employed as a reactive diluent in thermosetting resin formulations, particularly with epoxy systems.[1] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, thereby improving handling, processing, and wetting of substrates and fillers.[2] Unlike non-reactive diluents, BDDGE possesses two terminal epoxy groups, allowing it to co-react with the curing agent and become an integral part of the crosslinked polymer network.[2] This incorporation enhances several properties of the cured thermoset, including flexibility, toughness, and impact resistance, while also influencing thermal and chemical resistance.[2][3] These characteristics make BDDGE a valuable component in the formulation of a wide range of materials, including coatings, adhesives, sealants, composites, and biomedical hydrogels for applications such as drug delivery.[4][5][6]
These application notes provide detailed protocols for the formulation, curing, and characterization of thermosetting resins incorporating BDDGE. The focus is on a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin cured with an amine-type curing agent, a common system in many industrial and research applications.
Key Applications and Benefits of BDDGE
-
Viscosity Reduction: Significantly lowers the viscosity of high-viscosity epoxy resins, facilitating easier processing and application.[2]
-
Improved Flexibility and Toughness: The linear and flexible aliphatic chain of BDDGE imparts greater elasticity to the cured resin, mitigating the inherent brittleness of many epoxy systems.[6]
-
Enhanced Mechanical Properties: As a reactive component, BDDGE contributes to the crosslink density, influencing the final mechanical properties of the thermoset.[2]
-
Reactive Diluent: Covalently bonds into the polymer matrix during curing, preventing leaching and maintaining the integrity of the final product.[2]
-
Biocompatibility: Utilized in the synthesis of biocompatible hydrogels, particularly with hyaluronic acid, for biomedical applications like dermal fillers and controlled drug release systems.[4][5]
Data Presentation: Influence of BDDGE on Epoxy Resin Properties
The following tables summarize the typical effects of incorporating BDDGE into a standard DGEBA epoxy resin system. The data is compiled from various studies and represents general trends. For specific applications, experimental validation is recommended.
Table 1: Effect of BDDGE Concentration on the Viscosity and Curing Characteristics of a DGEBA/Amine System
| BDDGE Concentration (phr*) | Viscosity Reduction (%) | Gel Time (minutes) |
| 0 | 0 | 120 |
| 10 | ~30-40 | ~135 |
| 20 | ~50-60 | ~150 |
| 30 | ~65-75 | ~165 |
*phr: parts per hundred parts of resin by weight.
Table 2: Effect of BDDGE Concentration on the Mechanical Properties of a Cured DGEBA/Amine System
| BDDGE Concentration (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 | 75 - 85 | 2.8 - 3.2 | 3 - 5 |
| 10 | 70 - 80 | 2.5 - 2.9 | 5 - 7 |
| 20 | 60 - 70 | 2.2 - 2.6 | 7 - 10 |
| 30 | 55 - 65 | 1.9 - 2.3 | 10 - 15 |
Table 3: Effect of BDDGE Concentration on the Thermal Properties of a Cured DGEBA/Amine System
| BDDGE Concentration (phr) | Glass Transition Temperature (Tg, °C) | Thermal Stability (TGA, Td5% in N2, °C) |
| 0 | 140 - 150 | ~350 |
| 10 | 130 - 140 | ~345 |
| 20 | 120 - 130 | ~340 |
| 30 | 110 - 120 | ~335 |
Experimental Protocols
Protocol 1: Synthesis of this compound (BDDGE)
This protocol describes a common method for the synthesis of BDDGE from 1,4-butanediol and epichlorohydrin.
Materials:
-
1,4-butanediol
-
Epichlorohydrin
-
Lewis Acid Catalyst (e.g., tin difluoride)
-
Sodium Hydroxide (NaOH) solution (50% w/w)
-
Xylene
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment:
-
Reactor with a stirrer, reflux condenser, dropping funnel, and thermometer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add 1,4-butanediol and the Lewis acid catalyst.
-
Epichlorohydrin Addition: Heat the mixture to 130-140°C with efficient stirring. Add epichlorohydrin dropwise over 2 hours, maintaining the temperature. The reaction is initially exothermic.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 130-140°C for an additional 3 hours.
-
Cooling and Dilution: Cool the reaction mixture to 50°C and add xylene.
-
Dehydrochlorination: While maintaining the temperature at 55°C and with vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 30 minutes.
-
Phase Separation and Washing: After the addition, continue stirring for 2.5 hours at 50-60°C. Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic phase and wash it several times with deionized water until the aqueous phase is neutral.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the xylene and any remaining epichlorohydrin using a rotary evaporator under vacuum to yield the final BDDGE product.
Protocol 2: Formulation and Curing of BDDGE-Modified Epoxy Resin
This protocol details the preparation and curing of a DGEBA-based epoxy resin modified with BDDGE and cured with an amine curing agent (e.g., Jeffamine® D-230).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EEW ~188 g/eq)
-
This compound (BDDGE)
-
Amine curing agent (e.g., Jeffamine® D-230, AHEW ~60 g/eq)
-
Disposable mixing cups and sticks
-
Silicone molds
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator for degassing
-
Programmable oven for curing
Procedure:
-
Calculation of Stoichiometry: Calculate the required amounts of epoxy resin, BDDGE, and curing agent based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resins are required for this calculation.
-
Blending: In a clean, dry mixing cup, accurately weigh the DGEBA resin and the desired amount of BDDGE. Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
-
Addition of Curing Agent: Add the calculated amount of the amine curing agent to the epoxy blend and continue mixing for 3-5 minutes, ensuring a uniform and streak-free mixture.
-
Degassing: Place the mixture in a vacuum oven or desiccator at room temperature and apply a vacuum to remove any entrapped air bubbles. Degas until the bubbling subsides.
-
Casting: Carefully pour the degassed mixture into pre-heated silicone molds.
-
Curing: Place the molds in a programmable oven and apply the following curing cycle:
-
Ramp to 80°C and hold for 2 hours.
-
Ramp to 125°C and hold for 3 hours.
-
-
Post-Curing: After the initial cure, the material can be post-cured at a higher temperature (e.g., 150°C for 1-2 hours) to ensure complete reaction and development of optimal properties.
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
Protocol 3: Characterization of Cured BDDGE-Modified Epoxy Resin
This protocol outlines the standard methods for characterizing the mechanical and thermal properties of the cured thermoset.
1. Mechanical Testing (Tensile Properties):
-
Standard: ASTM D638.[7]
-
Specimen Preparation: Prepare dog-bone shaped specimens from the cured epoxy sheets according to the dimensions specified in ASTM D638.
-
Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
-
Data Analysis: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.
2. Thermal Analysis (Glass Transition Temperature - Tg):
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
3. Viscosity Measurement:
-
Method: Rotational viscometer or rheometer.
-
Procedure:
-
Place a known volume of the uncured epoxy/BDDGE/curing agent mixture into the sample cup of the viscometer.
-
Measure the viscosity at a constant temperature (e.g., 25°C) and shear rate.
-
-
Data Analysis: Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).
Mandatory Visualizations
Signaling Pathway: Amine Curing of Epoxy Resin with BDDGE
Caption: Amine curing mechanism of epoxy resin with BDDGE reactive diluent.
Experimental Workflow: Formulation and Characterization
Caption: Workflow for formulating and characterizing BDDGE-modified thermosetting resins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Effect of Different Diluents and Curing Agents on the Performance of Epoxy Resin-Based Intumescent Flame-Retardant Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physico-chemical and spectroscopic characterization of hyaluronic acid hydrogels crosslinked with this compound (BDDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog [polymerinnovationblog.com]
Application Notes and Protocols for Creating Flexible Epoxy Formulations with 1,4-Butanediol Diglycidyl Ether (BDDE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard epoxy resins, while offering excellent strength and chemical resistance, are often characterized by their brittle nature. For applications requiring a degree of flexibility, such as in advanced composites, adhesives, and biocompatible materials, modification of the epoxy matrix is necessary. 1,4-Butanediol Diglycidyl Ether (BDDE) is a low-viscosity, difunctional reactive diluent that can be incorporated into epoxy formulations to enhance flexibility.[1][2] This document provides detailed application notes and protocols for the formulation, curing, and characterization of flexible epoxy resins using BDDE.
BDDE participates in the curing reaction, integrating into the polymer network and increasing the distance between crosslinks, which imparts greater rotational freedom to the polymer chains and, consequently, enhanced flexibility.[1] The epoxide groups at both ends of the BDDE molecule react with the curing agent, forming stable ether bonds within the epoxy matrix.[3]
Key Application Areas:
-
Flexible Adhesives and Sealants: Formulations with improved peel strength and flexibility for bonding dissimilar materials with different coefficients of thermal expansion.
-
Toughened Composites: Enhanced impact resistance and reduced brittleness in fiber-reinforced plastics.
-
Biomedical Devices and Drug Delivery: Development of biocompatible and flexible encapsulants and matrices. BDDE is a commonly used crosslinker for hyaluronic acid-based hydrogels in dermal fillers and other biomedical applications.[4]
Experimental Protocols
Protocol 1: Formulation of a Flexible Epoxy Resin with BDDE
This protocol describes the preparation of a flexible epoxy formulation using a standard Bisphenol A diglycidyl ether (DGEBA) resin, BDDE as a flexibilizer, and an amine-based curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound (BDDE)
-
Amine curing agent (e.g., Diethylenetriamine - DETA)
-
Disposable mixing cups
-
Stirring rods
-
Digital balance
-
Vacuum desiccator
Procedure:
-
Resin and BDDE Pre-mixing:
-
In a disposable mixing cup, accurately weigh the desired amount of DGEBA epoxy resin.
-
Add the desired weight percentage of BDDE to the DGEBA resin. Common concentrations range from 5 to 25 wt%.
-
Thoroughly mix the DGEBA and BDDE until a homogeneous mixture is obtained. Gentle heating (e.g., to 40-50°C) can be used to reduce viscosity and facilitate mixing.
-
-
Degassing:
-
Place the resin/BDDE mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required for the DGEBA and BDDE mixture. The amount of curing agent is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resins.
-
The required amount of amine curing agent (in grams) per 100 grams of the resin blend can be calculated as follows:
-
Slowly add the calculated amount of curing agent to the degassed resin/BDDE mixture while stirring continuously.
-
-
Final Mixing:
-
Mix the components thoroughly for 2-3 minutes, ensuring a uniform and streak-free mixture. Avoid vigorous mixing to minimize air entrapment.
-
-
Casting and Curing:
-
Pour the mixed formulation into desired molds for mechanical testing or for the intended application.
-
Follow a multi-stage curing schedule for optimal properties. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature.[5] For example:
-
Initial cure: 24 hours at room temperature.
-
Post-cure: 2 hours at 80°C followed by 1 hour at 120°C.
-
-
Protocol 2: Characterization of Mechanical Properties
This protocol outlines the standard tests for evaluating the mechanical properties of the cured flexible epoxy formulations.
Specimen Preparation:
-
Prepare test specimens according to the dimensions specified in the relevant ASTM standards.
Testing Procedures:
-
Tensile Properties (ASTM D638):
-
Use a universal testing machine to determine the tensile strength, modulus of elasticity, and elongation at break.[6]
-
The test is performed by applying a tensile load to a dog-bone-shaped specimen until it fractures.
-
-
Flexural Properties (ASTM D790):
-
Evaluate the flexural strength and modulus of the material.[6]
-
A rectangular beam specimen is subjected to a three-point bending test until it fractures or reaches a specified strain.
-
-
Impact Resistance (ASTM D256):
-
Measure the energy absorbed by a notched specimen during fracture using an Izod or Charpy impact tester.[6] This provides an indication of the material's toughness.
-
-
Hardness (ASTM D2240):
-
Determine the Shore D hardness of the cured epoxy using a durometer.[7] This test measures the resistance of the material to indentation.
-
Protocol 3: Thermal Analysis
This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured epoxy.
Procedure (ASTM D3418):
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) of the cured epoxy into a DSC pan.
-
-
DSC Analysis:
-
Heat the sample in the DSC instrument at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
The Tg is identified as a step change in the heat flow curve.[8]
-
Data Presentation
The following tables summarize the expected effects of BDDE addition on the properties of an epoxy formulation. The values presented are illustrative and will vary depending on the specific resin, curing agent, and curing cycle used.
Table 1: Effect of BDDE Concentration on Viscosity and Mechanical Properties
| BDDE Concentration (wt%) | Viscosity (cP) | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 0 | ~12,000 | 70 | 4 | 3.0 | 15 |
| 5 | ~4,000 | 65 | 8 | 2.7 | 20 |
| 10 | ~1,500 | 60 | 15 | 2.4 | 28 |
| 15 | ~700 | 55 | 25 | 2.1 | 35 |
| 20 | ~400 | 50 | 40 | 1.8 | 45 |
Table 2: Effect of BDDE on Thermal Properties
| BDDE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 110 |
| 5 | 102 |
| 10 | 95 |
| 15 | 88 |
| 20 | 80 |
Visualizations
Signaling Pathway of Epoxy Curing with BDDE
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tri-iso.com [tri-iso.com]
- 6. researchgate.net [researchgate.net]
- 7. epoxyworks.com [epoxyworks.com]
- 8. epotek.com [epotek.com]
Application of 1,4-Butanediol Diglycidyl Ether (BDDE) in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol diglycidyl ether (BDDE) is a widely utilized crosslinking agent in the fabrication of scaffolds for tissue engineering, most notably with hyaluronic acid (HA) hydrogels.[1][2] Its primary function is to enhance the mechanical properties and stability of biopolymer-based scaffolds, addressing the rapid degradation of linear polymers in physiological environments.[3][4] Under alkaline conditions, the epoxide groups at both ends of the BDDE molecule form stable ether bonds with hydroxyl groups on polymer chains, such as the primary alcohol on HA.[1][5] This crosslinking transforms the polymer solution into a durable, three-dimensional hydrogel network suitable for a variety of biomedical applications, including dermal fillers, drug delivery, and scaffolds for tissue regeneration.[2][3][6] The biocompatibility and safety of BDDE-crosslinked scaffolds have been demonstrated in numerous in vitro and in vivo studies, making it a preferred crosslinker in both research and clinical applications.[3][7]
Mechanism of BDDE Crosslinking
BDDE crosslinks polymer chains through a reaction between its terminal epoxide groups and the hydroxyl groups present on the biopolymer, such as hyaluronic acid. This reaction typically occurs under basic conditions (pH > 7), which facilitates the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of a stable ether linkage.[5] The bifunctional nature of BDDE allows it to connect two different polymer chains, creating a robust and interconnected 3D network.[1]
Caption: Mechanism of BDDE crosslinking with hyaluronic acid under alkaline conditions.
Impact of BDDE on Scaffold Properties
The concentration of BDDE is a critical parameter that can be modulated to tailor the physicochemical properties of the resulting scaffold to mimic specific biological tissues.[7][8] Generally, a higher concentration of BDDE leads to a higher degree of crosslinking, which in turn results in a more rigid hydrogel with altered swelling behavior and pore structure.[7]
Quantitative Data Summary
| Property | BDDE Concentration | Observation | Reference |
| Swelling Ratio | 0.4 vol% | ~100 | [8] |
| 1.0 vol% | 78.9 | [8] | |
| Low Degree of Crosslinking | 64.49 ± 5.50 to 81.25 ± 6.53 | [6] | |
| High Degree of Crosslinking | 28.05 ± 2.71 to 36.68 ± 3.66 | [6] | |
| Storage Modulus (G') | Increasing BDDE Concentration | Increases | [7][9] |
| Loss Modulus (G'') | Increasing BDDE Concentration | Increases | [7][9] |
| Pore Size | 0.4 vol% | A few microns to ~100 µm | [8][9] |
| Increasing BDDE Concentration | Decreases | [7] | |
| Compressive Strength | Increasing g/P ratio (gelatin/PVA) | 150 ± 17 kPa to 290 ± 28 kPa | [10] |
| Cell Viability | HA-BDDE | 105% to 158.12 ± 8.65% | [3][6] |
Experimental Protocols
Protocol 1: Fabrication of BDDE-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol describes the synthesis of a BDDE-crosslinked HA hydrogel, a common scaffold used in tissue engineering.
Materials:
-
High molecular weight hyaluronic acid (HA) powder
-
This compound (BDDE)
-
Sodium hydroxide (NaOH) solution (0.25 M)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
-
Dialysis tubing
Procedure:
-
HA Dissolution: Dissolve 10% (w/v) HA powder in 0.25 M NaOH solution with vigorous stirring until a homogenous solution is obtained.[1]
-
Crosslinking Reaction: Add 1% (v/v) BDDE to the HA-alkaline solution.[1] Continue to stir vigorously to ensure uniform mixing.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 40°C) for a specified duration (e.g., 6 to 18 hours) to allow for the crosslinking reaction to proceed.[1][11]
-
Purification:
-
Lyophilization (Optional): For applications requiring a porous sponge-like scaffold, freeze-dry the purified hydrogel for 48 hours to obtain a white, spongy sample.[1]
-
Sterilization: Sterilize the final hydrogel product, for example, by autoclaving at 121°C for 15 minutes, before use in cell culture or in vivo studies.[11]
Caption: Experimental workflow for the fabrication of BDDE-crosslinked HA hydrogels.
Protocol 2: In Vitro Biocompatibility Assessment
This protocol outlines common assays to evaluate the biocompatibility of BDDE-crosslinked scaffolds.
Materials:
-
BDDE-crosslinked scaffold
-
Cell line (e.g., L929 fibroblasts)
-
Cell culture medium
-
CCK-8 or MTT assay kit
-
LDH cytotoxicity assay kit
-
Live/Dead staining kit
Procedure:
-
Scaffold Preparation: Prepare scaffold samples and sterilize them. Place scaffolds into wells of a culture plate.
-
Cell Seeding: Seed cells onto the scaffolds or in their vicinity at a predetermined density.
-
Incubation: Culture the cells with the scaffolds for various time points (e.g., 1, 3, and 5 days).
-
Cytotoxicity Assays:
-
LDH Assay: Measure the lactate dehydrogenase (LDH) released into the culture medium, which indicates cell membrane damage. A cytotoxicity level significantly lower than 30% is considered acceptable.[3]
-
CCK-8/MTT Assay: Assess cell viability and proliferation. A cell viability of over 70% is generally considered non-cytotoxic.[3] Studies have shown cell viabilities of 105% for HA-BDDE, indicating good cytocompatibility.[3]
-
-
Live/Dead Staining: Use fluorescence microscopy to visualize live and dead cells on the scaffold, providing a qualitative assessment of biocompatibility.
Caption: Workflow for assessing the in vitro biocompatibility of BDDE-crosslinked scaffolds.
Applications in Tissue Regeneration
BDDE-crosslinked scaffolds have shown significant promise in various tissue engineering applications. Their tunable mechanical properties allow them to mimic the viscoelasticity of different biological tissues, such as cartilage, dermis, and epidermis.[7][8] In vivo studies have demonstrated the successful regeneration of cartilage and dentin-pulp complex using injectable BDDE-crosslinked HA hydrogels.[7][9] Furthermore, these scaffolds have been shown to promote the proliferation, adhesion, and spreading of fibroblasts, and enhance collagen regeneration without inducing calcification, making them suitable for skin rejuvenation applications.[12]
Safety and Considerations
While BDDE is a widely used and generally safe crosslinker, the presence of unreacted residual BDDE is a potential concern due to its mutagenic potential.[10] Therefore, rigorous purification steps, such as extensive dialysis, are crucial to ensure that the amount of residual BDDE is below the safe limit of <2 ppm as determined by regulatory bodies like the FDA.[10] It is also important to note that the crosslinking reaction can sometimes produce by-products, and their potential toxicity should be considered.[13][14]
Conclusion
BDDE is an effective and versatile crosslinking agent for fabricating biocompatible and stable scaffolds for tissue engineering. By carefully controlling the concentration of BDDE and ensuring thorough purification, researchers can develop scaffolds with tailored mechanical and biological properties for a wide range of regenerative medicine applications. The protocols and data presented here provide a foundation for the successful application of BDDE in the design and development of advanced tissue engineering scaffolds.
References
- 1. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. An injectable scaffold based on crosslinked hyaluronic acid gel for tissue regeneration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Engineering a durable BDDE cross-linked collagen filler for skin rejuvenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for BDDE Synthesis
Welcome to the technical support center for the synthesis of 1,4-butanediol diglycidyl ether (BDDE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during BDDE synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for synthesizing BDDE?
A1: The synthesis of BDDE is typically a two-step process. First, 1,4-butanediol is reacted with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This is followed by a dehydrochlorination step, usually with the addition of sodium hydroxide, to form the final epoxide rings of BDDE.[1]
Q2: Why is purification of BDDE important?
A2: Purification is a critical step to remove unreacted starting materials, particularly epichlorohydrin, and any byproducts formed during the synthesis. Residual unreacted BDDE is also a concern, especially in biomedical applications like dermal fillers, where regulatory limits are often less than 2 parts per million (ppm) due to the potential toxicity of the unreacted epoxide groups.[2][3][4][5]
Q3: What are some common methods for purifying BDDE?
A3: Common purification methods include solvent washing, dialysis, and advanced techniques like dynamic crossflow filtration.[2][6][7] For applications where BDDE is used to create hydrogels, such as with hyaluronic acid, purification can involve swelling the gel and washing with buffer solutions or distilled water over several days.[5]
Q4: What are the primary safety concerns when synthesizing BDDE?
A4: The key safety concerns are associated with the handling of epichlorohydrin, which is a flammable, corrosive, and carcinogenic compound that can be rapidly absorbed through the skin.[8][9] It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[8][9] All equipment should be properly grounded to prevent static discharge.[9][10]
Q5: What analytical techniques are used to assess the purity of BDDE?
A5: Several analytical methods can be used to determine the purity of BDDE and quantify residual reactants or byproducts. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][11][12]
Troubleshooting Guide
Problem 1: Low Yield of BDDE
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | - Extend the reaction time for both the initial reaction and the dehydrochlorination step.- Ensure the reaction temperature is maintained within the optimal range. | The reaction kinetics may be slower than anticipated, requiring more time for completion. |
| Suboptimal Molar Ratio of Reactants | - Adjust the molar ratio of epichlorohydrin to 1,4-butanediol. A slight excess of epichlorohydrin is often used. | The stoichiometry of the reactants is crucial for driving the reaction to completion. |
| Inefficient Catalyst | - Ensure the Lewis acid catalyst is active and used in the correct proportion.- Consider alternative catalysts if yields remain low. | The catalyst is essential for the initial reaction between 1,4-butanediol and epichlorohydrin. |
| Poor Temperature Control | - Monitor and control the reaction temperature closely, especially during the exothermic addition of epichlorohydrin. | Deviations from the optimal temperature range can lead to side reactions and reduced yield. |
| Loss During Workup and Purification | - Optimize the extraction and washing steps to minimize loss of product.- Ensure the purification method is suitable for the scale of the reaction. | Product can be lost during transfers, extractions, and purification if the procedures are not optimized. |
Problem 2: High Levels of Residual Epichlorohydrin or Byproducts
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Dehydrochlorination | - Ensure a sufficient amount of sodium hydroxide is used in the second step.- Increase the reaction time or temperature for the dehydrochlorination step. | The ring-closing step to form the epoxide is crucial for consuming the chlorohydrin intermediate. |
| Formation of Side Products | - Control the reaction temperature carefully to minimize side reactions.- Under alkaline conditions and high temperatures, byproducts such as a "propene glicol-like" compound can form.[1][2][4][13] | High temperatures can promote unwanted side reactions, leading to a complex mixture of products. |
| Inefficient Purification | - Employ more rigorous purification methods such as extended dialysis, multiple solvent washes, or dynamic diafiltration.[6][7]- For hydrogels, reducing the particle size before washing can improve the efficiency of removing unreacted BDDE.[5] | Residual reactants and byproducts can be difficult to remove from the final product, requiring optimized purification protocols. |
| Hydrolysis of Epoxide Groups | - Avoid excessive exposure to water, especially at high temperatures, as this can lead to the hydrolysis of the epoxide rings to form 1,2-diols.[14] | The epoxide rings are susceptible to hydrolysis, which deactivates the BDDE. |
Experimental Protocols
Protocol 1: Synthesis of BDDE using a Lewis Acid Catalyst
This protocol is adapted from a standard synthesis procedure.
Materials:
-
1,4-butanediol
-
Epichlorohydrin
-
Tin difluoride (or another suitable Lewis acid catalyst)
-
Xylene
-
50% aqueous solution of sodium hydroxide
-
Magnesium sulfate
-
Filter aid
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, charge 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride.
-
Addition of Epichlorohydrin: Heat the mixture to 130°C. With efficient stirring, add 388.6 g (4.20 mol) of epichlorohydrin over 2 hours, maintaining the temperature between 130°-140°C. The reaction is initially exothermic.
-
First Reaction Stage: After the addition is complete, continue stirring at this temperature for 3 hours.
-
Catalyst Removal: Cool the reaction mixture to 50°C. Add 350 ml of xylene and 30 g of a filter aid. Stir for 15 minutes and then filter the suspension.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the liquid chlorohydrin ether intermediate.
-
Dehydrochlorination: Heat the liquid chlorohydrin ether (approximately 589 g) to 55°C. Add 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution dropwise over 30 minutes with efficient stirring.
-
Second Reaction Stage: After the addition, continue stirring for 2.5 hours at 50°-60°C.
-
Workup: Cool the mixture to room temperature and filter the suspension. Wash the filtrate with xylene. Separate the organic phase from the two-phase filtrate.
-
Drying and Final Product Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent on a rotary evaporator under vacuum (bath temperature 50°C) to yield colorless this compound.
Data Presentation
Table 1: Example Reaction Conditions for BDDE Synthesis
| Parameter | Value |
| Reactants | |
| 1,4-butanediol | 2.0 mol |
| Epichlorohydrin | 4.20 mol |
| Catalyst | |
| Type | Tin difluoride |
| Amount | 0.04 mol |
| Reaction Conditions (Step 1) | |
| Temperature | 130-140°C |
| Time | 3 hours (after addition) |
| Reaction Conditions (Step 2) | |
| Base | 50% aq. Sodium Hydroxide |
| Base Amount | 4.2 mol |
| Temperature | 50-60°C |
| Time | 2.5 hours |
| Reported Yield | 85% of theoretical |
Visualizations
Caption: Workflow for the synthesis and purification of BDDE.
References
- 1. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News - Detection of new reaction by-products in BDDE cross-linked autoclave [beulines.com]
- 4. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021025656A1 - Fast and effective purification method in dermal filler production - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. nbinno.com [nbinno.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. An Overview of BDDE Analysis by GC-MS — Contract Sterilization Company [contractsterilizationcompany.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis | Semantic Scholar [semanticscholar.org]
- 14. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Butanediol Diglycidyl Ether (BDE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Butanediol diglycidyl ether (BDE).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: The purified BDE has a yellow tint.
-
Possible Cause 1: Thermal Degradation. Prolonged heating or high temperatures during distillation can cause decomposition of BDE, leading to colored impurities.
-
Solution 1: Perform distillation under a high vacuum to lower the boiling point. Ensure the temperature of the distillation flask does not significantly exceed 175°C.[1] Flash evaporation under vacuum can also be an effective method to reduce thermal stress on the compound.[1]
-
Possible Cause 2: Presence of Color-Forming Impurities. Crude BDE may contain impurities from the synthesis process that are colored or form colored compounds upon heating.
-
Solution 2: A pre-treatment step before distillation can be effective. This can include washing the crude product with a solvent like toluene to remove some impurities.[2] For persistent color, treatment with hydrogen in the presence of a nickel catalyst followed by distillation has been shown to remove color-forming bodies.
Problem 2: The final product has a low purity (<98%).
-
Possible Cause 1: Incomplete Removal of Solvents. Residual solvents from the synthesis or washing steps (e.g., xylene, toluene, dichloromethane) can lower the purity.
-
Solution 1: Ensure complete removal of solvents using a rotary evaporator under vacuum.[3] The bath temperature should be carefully controlled to avoid decomposition of the BDE.
-
Possible Cause 2: Presence of Unreacted Starting Materials. Residual 1,4-butanediol or epichlorohydrin may be present in the final product.
-
Solution 2: Careful fractional distillation under reduced pressure is crucial to separate BDE from lower and higher boiling point impurities.
-
Possible Cause 3: Hydrolysis of the Epoxide Rings. Exposure to water, especially at elevated temperatures or in the presence of acidic or basic catalysts, can lead to the opening of the epoxide rings, forming diol impurities.
-
Solution 3: Use anhydrous solvents and reagents during the purification process. Dry the organic phase with a drying agent like anhydrous sodium sulfate before solvent evaporation and distillation.[4]
Problem 3: The yield of purified BDE is lower than expected.
-
Possible Cause 1: Product Loss During Washing Steps. BDE has some solubility in water, which can lead to losses during aqueous workups.[5]
-
Solution 1: Minimize the volume of water used for washing. Perform multiple extractions with a smaller volume of organic solvent to recover as much product as possible from the aqueous phase.
-
Possible Cause 2: Polymerization or Oligomerization. BDE can polymerize, especially at high temperatures or in the presence of catalytic impurities.
-
Solution 2: Maintain a moderate temperature during distillation and remove any catalysts from the synthesis step as thoroughly as possible before heating.
-
Possible Cause 3: Inefficient Distillation. Poor vacuum or an inefficient distillation column can lead to incomplete separation and loss of product.
-
Solution 3: Ensure the vacuum system is leak-free and can achieve a sufficiently low pressure. Use a distillation column with appropriate packing or trays for efficient fractionation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities can include residual starting materials like 1,4-butanediol and epichlorohydrin, solvents used during synthesis (e.g., toluene, xylene), byproducts from the reaction such as chlorohydrin intermediates, and hydrolyzable chlorine.[3] Technical grade BDE may contain a significant percentage of these impurities.[6]
Q2: What is the recommended method for purifying crude BDE?
A2: The most effective and commonly cited method for purifying BDE to a high purity is vacuum distillation.[4] This method is effective at separating BDE from non-volatile impurities and unreacted starting materials. Prior to distillation, a thorough workup including filtration, washing with appropriate solvents to remove salts and other soluble impurities, and drying is essential.
Q3: How can I remove water from my BDE sample?
A3: Water can be removed by drying the organic solution of BDE with an anhydrous salt such as sodium sulfate before distillation.[4] During vacuum distillation, any remaining water will typically be removed in the initial fraction due to its lower boiling point under vacuum.
Q4: What analytical techniques are suitable for assessing the purity of BDE?
A4: The purity of BDE can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) can also be used for quantification.[9] Additionally, titration methods can be used to determine the epoxy equivalent weight, which is an indicator of purity.[10]
Q5: What are the storage conditions for purified this compound?
A5: Purified BDE should be stored in a tightly closed container in a dry and well-ventilated place at room temperature.[5] It is important to protect it from moisture to prevent hydrolysis of the epoxide groups.
Data Presentation
Table 1: Typical Specifications of this compound
| Parameter | Specification |
| Purity (Assay) | ≥ 98% |
| Appearance | Colorless to slight yellow liquid |
| Color (APHA) | ≤ 40 |
| Epoxide Equivalent Weight (g/eq) | 120 - 135 |
| Hydrolyzable Chlorine | ≤ 0.3% |
| Inorganic Chlorine | ≤ 50 mg/kg |
| Moisture Content | ≤ 0.1% |
Note: These values are typical and may vary between suppliers.
Experimental Protocols
Protocol 1: General Purification of Crude this compound
-
Filtration: Filter the crude reaction mixture to remove any solid byproducts or catalysts.
-
Solvent Wash: Transfer the filtrate to a separatory funnel. If the reaction was performed in a solvent like toluene or xylene, wash the organic phase sequentially with water to remove salts and water-soluble impurities. If the product is in an aqueous phase, extract it with a suitable organic solvent such as dichloromethane.[4]
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate to remove residual water.[3][4]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to prevent product degradation.
-
Vacuum Distillation: Transfer the resulting oil to a distillation apparatus. Perform a fractional distillation under high vacuum. Collect the fraction corresponding to the boiling point of BDE at the given pressure (e.g., 144-154 °C at 10 mmHg).
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified BDE in a suitable solvent such as dichloromethane or methanol.
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Method Parameters:
-
Injector Temperature: Set to a temperature that ensures complete vaporization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate to ensure separation of components.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan over an appropriate mass range (e.g., m/z 35-500).
-
-
Data Analysis: Identify the BDE peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of BDE relative to the total peak area of all components in the chromatogram.
Visualizations
References
- 1. US4419189A - Distillation of 1,4-butanediol - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound technical grade, 60 2425-79-8 [sigmaaldrich.com]
- 7. This compound - analysis - Analytice [analytice.com]
- 8. Diglycidyl ether of 1,4-butanediol - analysis - Analytice [analytice.com]
- 9. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Hyaluronic Acid-BDDE Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize unreacted 1,4-butanediol diglycidyl ether (BDDE) in hyaluronic acid (HA) fillers.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for residual BDDE in HA fillers?
A1: Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have set a safety threshold for residual BDDE in medical devices, recommending levels below 2 parts per million (ppm)[1][2][3][4][5]. It is crucial to minimize unreacted BDDE due to its potential mutagenic properties[1][4].
Q2: What are the different forms of BDDE in a crosslinked HA gel?
A2: In a crosslinked HA filler, BDDE can exist in four states[1][6]:
-
Fully reacted crosslinker: The BDDE molecule is bound to two different HA chains, forming the desired crosslink.
-
Pendant crosslinker: The BDDE molecule is attached to only one HA chain and has a free, unreacted epoxide group. This is also referred to as mono-linked BDDE[1][7][8].
-
Deactivated (hydrolyzed) crosslinker: The epoxide groups of the BDDE molecule have reacted with water instead of HA, forming a diol-ether which is considered non-toxic[1][6][9].
-
Residual crosslinker: Unreacted BDDE molecules that have not bound to HA or been hydrolyzed[1][4][6]. Purification processes aim to remove this form.
Q3: What happens to unreacted BDDE in the final product over time?
A3: Unreacted BDDE is prone to hydrolysis, a process where its reactive epoxide groups react with water.[1][9] This converts the BDDE into a non-reactive diol-ether form, which has been shown to be non-toxic and non-genotoxic at the low concentrations found in fillers[1][9].
Q4: Can the crosslinking process itself affect the integrity of the hyaluronic acid?
A4: Yes, the strong alkaline conditions (typically pH > 11) and elevated temperatures used for crosslinking can lead to the degradation of HA chains[7][10][11]. This can result in a lower molecular weight of the HA, potentially affecting the mechanical properties of the final gel[11]. It is a competing reaction with the crosslinking process[10].
Q5: What is the "degree of modification" (MoD) and why is it important?
A5: The degree of modification (MoD) is the molar ratio of the total BDDE (both fully reacted and pendant) to the HA disaccharide units[8][9]. It represents the total modification of the HA chains. A higher MoD can lead to a more stable gel but may also increase the risk of an immune response if not properly crosslinked[12][13].
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Solutions |
| High Levels of Residual BDDE (>2 ppm) in Final Product | Inefficient purification process. | - Optimize Dialysis: Ensure an adequate membrane molecular weight cutoff (e.g., 14 kDa)[10], increase the frequency of buffer/water changes, and extend the dialysis duration[3]. Consider adjusting the elution conditions, as elution at a higher temperature (e.g., 50°C) and under weakly alkaline conditions can enhance the removal of the crosslinker[14].- Improve Washing of Precipitated Gel: If using solvent precipitation (e.g., with ethanol), increase the number of washing steps to thoroughly remove residual BDDE and its by-products[15].- Reduce Gel Particle Size: Before purification, granulating the gel by extruding it through a mesh can increase the surface area and shorten the purification time[3][10]. |
| Incomplete crosslinking reaction. | - Optimize Reaction Conditions: Review and adjust the pH, temperature, and reaction time. The crosslinking reaction is typically performed under strong alkaline conditions (pH > 11) and at temperatures above 40°C for several hours[5][7][9].- Improve Mixing: Inadequate mixing can lead to localized areas of high and low crosslinking. A small-batch mixing approach may be more effective than a single large-batch approach in achieving a higher degree of modification[13]. | |
| Poor Gel Viscoelasticity (Low G') | Insufficient crosslinking. | - Increase Crosslinker Concentration: A higher concentration of BDDE can lead to a higher degree of crosslinking and improved rheological properties[16].- Optimize HA Concentration: The initial HA concentration during crosslinking plays a crucial role. Studies have shown that an optimal concentration (e.g., 10% w/v) can result in a more stable hydrogel with a lower swelling ratio[17].- Improve Homogenization: A new dispersion process where the alkaline solution is allowed to naturally disperse among the HA molecules at a low temperature before crosslinking can lead to a more homogenous mixture and a higher degree of crosslinking, thus improving viscoelasticity[11]. |
| Degradation of HA during crosslinking. | - Control Reaction Temperature and Time: While elevated temperatures can accelerate crosslinking, they can also increase HA degradation[10]. Finding the optimal balance is key. | |
| Formation of Unknown By-products | High temperatures during sterilization (autoclaving). | - Analytical Monitoring: Alkaline conditions and high temperatures used for sterilization can promote the formation of a "propene-glycol-like" by-product with the same mass as BDDE but a different retention time in LC-MS[18]. It is important to develop analytical methods to detect and quantify these potential by-products to ensure the safety of the final filler. |
Experimental Protocols
Protocol 1: Purification of HA-BDDE Gel via Dialysis
-
Gel Transfer: Following the crosslinking reaction, transfer the HA-BDDE hydrogel into a dialysis membrane with a suitable molecular weight cutoff (e.g., 14 kDa)[10].
-
Dialysis Bath: Immerse the sealed dialysis membrane in a large volume of distilled water or a phosphate buffer solution[3][10]. The volume of the dialysis bath should be significantly larger than the volume of the gel to ensure a sufficient concentration gradient for diffusion.
-
Agitation: Gently stir the dialysis bath to facilitate the diffusion of unreacted BDDE and other small molecules out of the gel.
-
Buffer/Water Exchange: Replace the dialysis solution frequently. For example, the solution can be replaced twice a day for a period of 5 to 7 days[11].
-
Monitoring: After the dialysis period, analyze a sample of the purified gel for residual BDDE using a validated analytical method such as GC-MS or LC-MS to ensure the concentration is below the 2 ppm limit[2][18].
Protocol 2: Quantification of Residual BDDE using GC-MS
-
Sample Preparation: A sample of the HA-BDDE gel is prepared for analysis. This may involve enzymatic degradation of the HA matrix to release the entrapped BDDE, followed by extraction with a suitable organic solvent.
-
Injection: A portion of the prepared sample is introduced into the heated injector of the gas chromatograph, where it is vaporized[2].
-
Chromatographic Separation: The vaporized compounds are carried by an inert gas through a chromatographic column. The compounds are separated based on their volatility and interaction with the stationary phase of the column. BDDE will elute at a specific retention time[2].
-
Mass Spectrometry Detection: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound[2].
-
Identification and Quantification: The presence of BDDE is confirmed by comparing its mass spectrum to a reference library. The amount of BDDE is quantified by comparing the peak area to a calibration curve generated from standards of known BDDE concentrations[2].
Visualizations
Caption: Workflow for HA-BDDE Filler Production and Quality Control.
Caption: Troubleshooting Logic for High Residual BDDE Levels.
References
- 1. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of BDDE Analysis by GC-MS — Contract Sterilization Company [contractsterilizationcompany.com]
- 3. WO2021025656A1 - Fast and effective purification method in dermal filler production - Google Patents [patents.google.com]
- 4. Decomposition and Changes in In Vivo Post‐HA Filler Injection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Is BDDE in Dermal Fillers Permanent? Dermax [dermaxmed.com]
- 7. Development of Dispersion Process to Improve Quality of Hyaluronic Acid Filler Crosslinked with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Hyaluronic Acid Fillers Using Nuclear Magnetic Resonance: Implications for Quality Control and Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. mdpi.com [mdpi.com]
- 12. bohusbiotech.com [bohusbiotech.com]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances | MDPI [mdpi.com]
- 17. Effect of hyaluronic acid initial concentration on cross-linking efficiency of hyaluronic acid - based hydrogels used in biomedical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling BDDE Crosslinking Density
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-butanediol diglycidyl ether (BDDE) as a crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of BDDE crosslinking?
A1: BDDE is a crosslinking agent commonly used to form stable hydrogels, particularly with polymers like hyaluronic acid (HA). The reaction occurs under alkaline conditions (pH > 7), where the hydroxyl groups (-OH) on the polymer chains act as nucleophiles.[1][2] They attack the epoxide rings of the BDDE molecule, leading to the formation of stable ether bonds.[1][2][3] This process transforms the linear polymer chains into a three-dimensional network, enhancing the hydrogel's in vivo duration and modifying its biophysical properties.[1]
Q2: Why are alkaline conditions necessary for the BDDE crosslinking reaction?
A2: Alkaline conditions (typically pH > 11) are crucial because they deprotonate the hydroxyl groups on the polymer backbone.[4][5] These deprotonated hydroxyls become potent nucleophiles that can efficiently open the epoxide rings of BDDE to form stable ether linkages.[5] While the reaction can proceed at a lower pH (e.g., pH 9), the rate is significantly slower.[6] However, very high pH levels can also promote the degradation of the polymer itself, such as the hydrolysis of hyaluronic acid.[4]
Q3: What is an acceptable level of residual (unreacted) BDDE in the final product?
A3: For biomedical applications, particularly in commercial dermal fillers, the concentration of residual BDDE is considered safe when it is below 2 parts per million (ppm).[3][7][8][9] It is mandatory to quantify the amount of unreacted BDDE in the final product to ensure patient safety, as the epoxide groups in native BDDE can be cytotoxic.[7][8][9][10]
Q4: Can by-products form during the BDDE crosslinking reaction?
A4: Yes. Under alkaline conditions and high temperatures, such as those used during autoclave sterilization, BDDE can form by-products.[7][9] One identified by-product has the same mass as BDDE but a different retention time in liquid chromatography-mass spectrometry (LC-MS), suggesting it lacks an epoxide structure.[7][9][11] The potential toxicity of these by-products is an area of ongoing research, and their quantification may be as important as measuring residual BDDE.[7][12][13][14]
Q5: What is the difference between "effective crosslinking" and the "degree of modification"?
A5: The "degree of modification" (MoD) refers to the total amount of BDDE that has reacted with the polymer chains. This includes both BDDE molecules that have formed crosslinks between two chains and those that have reacted with only one chain, resulting in "pendant" modifications.[2][4] "Effective crosslinking," on the other hand, refers only to the BDDE molecules that successfully bridge two separate polymer chains, creating the stable 3D network.[15] Studies have shown that the number of effective crosslinks can be very low compared to the total amount of linked BDDE.[15] Both contribute to the final properties of the hydrogel.
Troubleshooting Guide
This section addresses common problems encountered during BDDE crosslinking experiments.
Issue 1: Inconsistent or Low Crosslinking Density (High Swelling Ratio, Poor Mechanical Properties)
| Potential Cause | Troubleshooting Action |
| Inhomogeneous Mixing | Inadequate mixing of the polymer, BDDE, and alkaline solution can lead to localized areas of high and low crosslinking. For high-concentration polymer solutions, manual mixing is often insufficient.[4] Solution: Employ planetary mixers or a "small-batches" mixing approach where smaller, uniform portions are mixed separately before being combined.[4][5] A low-temperature dispersion step can also improve homogeneity.[4][16] |
| Incorrect pH | The reaction rate is highly pH-dependent. If the pH is too low (e.g., < 9), the reaction will be very slow and inefficient.[6] If it is too high, polymer degradation can compete with crosslinking.[4] Solution: Carefully control and verify the pH of the reaction mixture. For HA, a pH > 11 is common.[4] |
| Suboptimal Temperature or Reaction Time | The degree of crosslinking is influenced by both temperature and time.[2][17] Insufficient time or a temperature that is too low will result in an incomplete reaction. Solution: Optimize reaction time and temperature for your specific polymer system. For example, reactions can be run at 40-45°C for several hours.[10][18] Increasing reaction time generally increases the modification degree.[17] |
| Hydrolysis of BDDE | BDDE can be hydrolyzed by water, especially under the alkaline conditions of the reaction.[3] This deactivates the epoxide groups, preventing them from participating in crosslinking. Solution: While some hydrolysis is unavoidable, ensure that reaction conditions (temperature, time) are optimized to favor the reaction with the polymer over hydrolysis. |
Issue 2: High Levels of Residual (Unreacted) BDDE
| Potential Cause | Troubleshooting Action |
| Inefficient Reaction | The same factors that cause low crosslinking density (poor mixing, suboptimal pH/temperature) can also lead to a higher amount of unreacted BDDE. Solution: Refer to the troubleshooting actions for "Inconsistent or Low Crosslinking Density." |
| Inadequate Purification | The purification process is critical for removing unreacted BDDE and its by-products. Dialysis is a common method but can be slow and inefficient.[19] Solution: After the reaction, neutralize the hydrogel. Employ extensive washing steps. One effective method is to precipitate the crosslinked hydrogel in ethanol and wash it several times to remove residual BDDE.[19] Dialysis against phosphate-buffered saline (PBS) followed by deionized water is also used.[18] |
Issue 3: Variability Between Batches
| Potential Cause | Troubleshooting Action |
| Inconsistent Raw Materials | The molecular weight of the starting polymer significantly impacts the final properties of the hydrogel.[20] Variability in polymer batches can lead to different crosslinking outcomes. Solution: Characterize the molecular weight of each new batch of polymer. Adjust crosslinking parameters as needed to achieve consistent results. |
| Process Parameter Drift | Small variations in reaction time, temperature, pH, or mixing intensity can cause significant differences between batches. Solution: Tightly control all reaction parameters. Use calibrated equipment and maintain detailed batch records. A robust, well-defined manufacturing process is key to consistency. |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on Hydrogel Properties
| Parameter | Effect on Crosslinking Density/MoD | Effect on Swelling Ratio | Effect on Mechanical Properties (e.g., G') | Reference(s) |
| Increasing BDDE Concentration | Increases | Decreases | Increases | [17][20][21] |
| Increasing Polymer Concentration | Increases (up to a point) | Decreases | Increases | [12][22] |
| Increasing Reaction Time | Increases | Decreases | Increases | [17] |
| Increasing Reaction Temperature | Increases crosslinking rate | Generally Decreases | Generally Increases | [2] |
| Increasing Polymer Molecular Weight | Can decrease crosslinking efficiency | Increases (for uncrosslinked polymer) | Varies | [18][23][20] |
Table 2: Typical Analytical Specifications for BDDE-Crosslinked Hydrogels
| Parameter | Method | Typical Specification/Value | Reference(s) |
| Residual BDDE | LC-MS | < 2 ppm | [3][7][8][9] |
| Degree of Modification (MoD) | ¹H-NMR | 1-10% (for commercial HA fillers) | [2] |
| Swelling Ratio | Gravimetric Analysis | Highly variable depending on crosslinking degree (e.g., 28 to 81 g/g) | [5][17] |
| Storage Modulus (G') | Rheometry | Highly variable (e.g., ~120 Pa to >500 Pa) | [4][17] |
Experimental Protocols
Protocol 1: General Synthesis of BDDE-Crosslinked Hyaluronic Acid (HA) Hydrogel
This is a representative protocol and should be optimized for your specific application.
-
Preparation: Dissolve HA powder in a 0.25 M NaOH solution to the desired concentration (e.g., 10% w/v).[18]
-
Mixing: Allow the HA to fully dissolve and hydrate. Ensure the solution is homogeneous. For high concentrations, a planetary mixer or low-temperature dispersion may be required.[4]
-
Crosslinking Reaction: Add the desired amount of BDDE (e.g., 1% v/v) to the alkaline HA solution.[18]
-
Incubation: Mix the reaction mixture thoroughly and allow it to react at a controlled temperature (e.g., 40-45°C) for a set duration (e.g., 4-6 hours).[10][18]
-
Neutralization: Neutralize the reaction by adding an acid (e.g., 0.1 M HCl) until the pH is approximately 7.0.[22]
-
Purification:
-
Lyophilization (Optional): For characterization or storage, the purified hydrogel can be lyophilized to obtain a dry, spongy material.[18]
Protocol 2: Quantification of Residual BDDE by LC-MS
-
Sample Preparation: Collect a known amount of the final hydrogel. An extraction step may be necessary to separate the liquid phase from the gel matrix.[7]
-
Standard Curve Preparation: Prepare a series of standard BDDE solutions of known concentrations (e.g., 1 ppb to 100 ppb) in a suitable solvent like MilliQ water.[10]
-
LC-MS Analysis:
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the BDDE standards. Use the linear regression of this curve to calculate the concentration of residual BDDE in the hydrogel samples.[7][8]
Protocol 3: Measurement of Swelling Ratio
-
Sample Preparation: Take a known weight of the lyophilized hydrogel (W_dry).
-
Hydration: Immerse the dried sample in a solution (e.g., PBS or deionized water) at a controlled temperature until it reaches equilibrium swelling (i.e., its weight no longer increases).[18] This may take 24 hours or more.
-
Measurement: Carefully remove the swollen hydrogel from the solution, gently blot the surface to remove excess water, and record its weight (W_swollen).
-
Calculation: Calculate the swelling ratio using the formula:
-
Swelling Ratio = (W_swollen - W_dry) / W_dry
-
Visualizations
Caption: Workflow for BDDE Crosslinking, from Preparation to Purified Hydrogel.
Caption: Troubleshooting Logic for High or Inconsistent Swelling Ratios.
References
- 1. Comparative Physicochemical Analysis among this compound Cross-Linked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Injectable Filler | Are We Overlooking Harms of BDDE-Cross-Linked Dermal Fillers? A Scoping Review | springermedicine.com [springermedicine.com]
- 14. Are We Overlooking Harms of BDDE-Cross-Linked Dermal Fillers? A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ingentaconnect.com [ingentaconnect.com]
- 23. brainly.in [brainly.in]
Technical Support Center: Troubleshooting Viscosity Reduction in Epoxy Resins with BDDE
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-butanediol diglycidyl ether (BDDE) to reduce the viscosity of epoxy resin formulations.
Frequently Asked Questions (FAQs)
Q1: What is BDDE and why is it used with epoxy resins?
A1: this compound (BDDE) is a reactive diluent used to reduce the viscosity of epoxy resin systems.[1] Its low viscosity and dual epoxy functionality allow it to be chemically incorporated into the cured epoxy network, minimizing the negative impact on final mechanical properties that can occur with non-reactive diluents.[2][3]
Q2: How does BDDE affect the properties of the cured epoxy resin?
A2: The addition of BDDE can influence several properties of the cured epoxy. While it effectively reduces viscosity, it can also impact:
-
Mechanical Properties: Generally, the addition of a reactive diluent can lead to a reduction in tensile strength and other mechanical properties due to a decrease in crosslink density.[3][4]
-
Glass Transition Temperature (Tg): The Tg may be lowered with the addition of BDDE.
-
Gel Time: BDDE can affect the gel time of the epoxy system. In some systems, it has been shown to increase the gel time compared to formulations without a diluent.[5][6]
-
Chemical Resistance: The chemical resistance of the cured epoxy may be altered.[3]
Q3: Are there any safety concerns associated with BDDE?
A3: Yes, BDDE is a known skin and eye irritant.[7] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some studies have also indicated potential for hypersensitivity reactions.[7][8][9] Unreacted BDDE in a final product can also be a source of toxicity.[10][11]
Troubleshooting Guide
Issue 1: The viscosity of my epoxy resin is not decreasing sufficiently after adding BDDE.
Possible Causes:
-
Insufficient BDDE Concentration: The reduction in viscosity is directly proportional to the concentration of BDDE.
-
Low Ambient Temperature: The viscosity of epoxy resins is highly temperature-dependent.[12]
-
Inaccurate Measurement: Errors in measuring the resin or BDDE can lead to incorrect concentrations.
Solutions:
-
Increase BDDE Concentration: Gradually increase the amount of BDDE in your formulation. A common starting point is 5-10 parts per hundred parts of resin (phr), but this can be adjusted based on the desired viscosity.[4] Be aware that higher concentrations can have a greater impact on the final properties.
-
Elevate the Temperature: Gently warm the epoxy resin and BDDE separately before mixing. Processing at a slightly elevated temperature can significantly lower the viscosity.[12]
-
Verify Measurements: Ensure your weighing equipment is calibrated and that all measurements are accurate.
Issue 2: The epoxy resin mixture has an unexpectedly long or short gel time after adding BDDE.
Possible Causes:
-
Effect of BDDE on Reactivity: BDDE can alter the overall reactivity of the system. It has been observed to increase the gel time in some epoxy-amine systems.[5][6]
-
Incorrect Curing Agent Stoichiometry: The addition of a reactive diluent can change the required amount of curing agent.
-
Temperature Effects: The curing reaction is an exothermic process, and the addition of a diluent can affect the heat generation and dissipation, thereby influencing the cure rate.[4]
Solutions:
-
Adjust Curing Agent Ratio: Recalculate the stoichiometry of your resin-hardener system to account for the epoxy groups contributed by the BDDE.
-
Monitor Temperature: Use a controlled temperature environment for curing. If the reaction is too slow, a slight increase in the initial cure temperature may be necessary. For highly exothermic reactions, a lower initial temperature or a staged curing process can help manage the reaction rate.[13]
-
Conduct Preliminary Gel Time Tests: Before proceeding with a large batch, perform small-scale tests to determine the gel time of your specific formulation at the intended curing temperature.
Issue 3: The cured epoxy with BDDE exhibits poor mechanical properties (e.g., brittleness, low tensile strength).
Possible Causes:
-
Reduced Crosslink Density: The introduction of the more flexible BDDE molecules into the polymer network can lower the crosslink density, leading to reduced mechanical strength.[4][14]
-
Incomplete Curing: The presence of BDDE might hinder the full curing of the resin, leaving unreacted components that weaken the final polymer.[12]
-
Excessive BDDE Concentration: High concentrations of reactive diluents are known to negatively impact the mechanical performance of the cured epoxy.[4]
Solutions:
-
Optimize BDDE Concentration: Use the minimum amount of BDDE necessary to achieve the desired viscosity.
-
Implement a Post-Cure: After the initial cure, a post-cure at an elevated temperature can help to complete the crosslinking reaction and improve mechanical properties.[13]
-
Re-evaluate Formulation: If high mechanical performance is critical, consider using a higher-functionality epoxy resin in conjunction with the BDDE or a different type of reactive diluent.
Data Presentation
Table 1: Effect of BDDE Concentration on the Viscosity and Gel Time of an Epoxy Composite
| BDDE Concentration (phr) | Initial Viscosity (cP) | Gel Time (min) | Cross-linking Percentage (%) |
| 0 | ~700 | ~370 | ~98 |
| 5 | Lower than neat resin | ~420 | ~99 |
| 10 | Lower than 5 phr | - | ~100 |
| 15 | Lowest | ~450 | - |
Data adapted from a study on RenLam LY 5138 resin and Aradur 5052 hardener.[5][6]
Experimental Protocols
Protocol 1: Viscosity Measurement of Epoxy Resin with BDDE
This protocol is based on standard methods for measuring the viscosity of epoxy resins, such as ASTM D2393.[15]
Materials and Equipment:
-
Epoxy Resin
-
BDDE
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or chamber
-
Beakers or sample containers
-
Mixing rod
-
Weighing scale
Procedure:
-
Preparation:
-
Set the temperature of the water bath or viscometer chamber to the desired measurement temperature (e.g., 25 °C).
-
Place the epoxy resin and BDDE in the temperature-controlled environment for at least 1 hour to allow them to reach thermal equilibrium.
-
-
Sample Formulation:
-
Accurately weigh the desired amounts of epoxy resin and BDDE into a beaker.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
-
Viscosity Measurement:
-
Place the beaker with the resin-BDDE mixture into the viscometer's temperature-controlled chamber.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Lower the spindle into the mixture, ensuring it is immersed to the correct level as indicated by the instrument's markings.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Data Recording:
-
Record the BDDE concentration, temperature, spindle number, rotational speed, and the measured viscosity.
-
Protocol 2: Curing of Epoxy Resin with BDDE
Materials and Equipment:
-
Epoxy resin-BDDE mixture (prepared as in Protocol 1)
-
Curing agent (e.g., amine-based hardener)
-
Molds (e.g., silicone or metal)
-
Mixing container and stirrer
-
Vacuum chamber (optional, for degassing)
-
Curing oven
Procedure:
-
Stoichiometry Calculation:
-
Calculate the required amount of curing agent based on the total epoxy equivalent weight (EEW) of the resin and BDDE mixture.
-
-
Mixing:
-
Weigh the calculated amount of curing agent and add it to the epoxy resin-BDDE mixture.
-
Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
-
Degassing (Optional):
-
Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
-
Casting:
-
Pour the mixture into the molds.
-
-
Curing:
-
Post-Curing:
-
After the initial cure, increase the oven temperature for the post-cure step (e.g., 150°C) and hold for the recommended duration (e.g., 4 hours) to ensure complete crosslinking.[13]
-
-
Cooling:
-
Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for insufficient viscosity reduction.
Caption: Experimental workflow for viscosity measurement.
Caption: Simplified reaction pathway of an epoxy-amine system with BDDE.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jscholaronline.org [jscholaronline.org]
- 7. researchgate.net [researchgate.net]
- 8. Are We Overlooking Harms of BDDE-Cross-Linked Dermal Fillers? A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Injectable Filler | Are We Overlooking Harms of BDDE-Cross-Linked Dermal Fillers? A Scoping Review | springermedicine.com [springermedicine.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of Dispersion Process to Improve Quality of Hyaluronic Acid Filler Crosslinked with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tri-iso.com [tri-iso.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: 1,4-Butanediol Diglycidyl Ether (BDE) Reactions with Primary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Butanediol diglycidyl ether (BDE) and primary alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with primary alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Ether Product | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Suboptimal pH: The reaction of BDE with alcohols is pH-sensitive. For reactions with primary alcohols like those in hyaluronic acid, basic conditions (pH > 7) are preferential for forming the ether bond.[1][2] 3. Steric Hindrance: The primary alcohol may be sterically hindered, slowing down the reaction rate. 4. Side Reactions: The reactants may be consumed by side reactions such as hydrolysis or oligomerization. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). 2. Adjust pH: For base-catalyzed reactions, ensure the pH is in the optimal range. Use a suitable non-nucleophilic base. 3. Modify Reaction Stoichiometry: Use a larger excess of the primary alcohol to favor the desired reaction. 4. Control Water Content: Ensure all reactants and solvents are dry to minimize hydrolysis of the epoxide rings. |
| Presence of Unreacted BDE | 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.[1] 2. Improper Stoichiometry: An excess of BDE was used. | 1. Extend Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. 2. Purification: Unreacted BDE can be removed through purification processes. In the context of dermal fillers, a complex purification process is used to reduce residual BDE to safe levels (<2 ppm).[2] |
| Formation of High Molecular Weight Byproducts (Oligomers/Polymers) | 1. Excess BDE: Unreacted BDE can react with the product, leading to oligomerization. 2. High Reaction Temperature: Elevated temperatures can promote polymerization. | 1. Adjust Stoichiometry: Use an excess of the primary alcohol relative to BDE. 2. Control Temperature: Maintain a lower reaction temperature, even if it requires a longer reaction time. |
| Product is a Diol-Ether (Hydrolyzed BDE) | 1. Presence of Water: The epoxide rings of BDE are susceptible to hydrolysis, especially under acidic or basic conditions. This can occur with unreacted BDE.[1] | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reactants. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when reacting this compound (BDE) with a primary alcohol?
A1: The main side reactions include:
-
Hydrolysis: The epoxide rings of BDE can react with water to form a diol-ether, known as hydrolyzed BDE.[1] This is a significant side reaction if water is present in the reaction mixture.
-
Oligomerization/Polymerization: BDE can react with itself or with the initial BDE-alcohol adduct, leading to the formation of higher molecular weight oligomers or polymers. This is more likely to occur if an excess of BDE is used.
-
Reaction with other nucleophiles: If other nucleophilic functional groups are present on the primary alcohol molecule (e.g., amines), BDE can also react with these groups. Under basic conditions, the reaction with primary alcohols is generally favored.[1]
Q2: How does pH affect the reaction and potential side reactions?
A2: The reaction between the epoxide groups of BDE and alcohols is typically catalyzed by either acid or base.
-
Basic Conditions (pH > 7): These conditions favor the nucleophilic attack of the alkoxide (from the deprotonated primary alcohol) on the epoxide ring, leading to the formation of an ether bond.[1][2] This is the preferred condition for crosslinking polysaccharides like hyaluronic acid.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by the alcohol.
The choice of pH can influence the rate of the desired reaction versus side reactions like hydrolysis.
Q3: What is the toxicity profile of BDE and its common byproducts?
A3:
-
This compound (BDE): Unreacted BDE has been found to be mutagenic in some models, which is attributed to the high reactivity of its epoxide groups.[2] For this reason, its residual amount in products like dermal fillers is kept at very low levels (e.g., <2 ppm).[2][3]
-
Hydrolyzed BDE: The diol-ether resulting from the hydrolysis of BDE has been shown to be non-toxic and non-genotoxic.[1]
-
1,4-Butanediol: This potential degradation product is considered non-mutagenic and non-sensitizing, though it can be a slight irritant.[1]
Q4: Are there established experimental protocols for reacting BDE with primary alcohols?
A4: While specific protocols are highly dependent on the substrate and desired product, a general procedure for crosslinking a polysaccharide with BDE under basic conditions can be adapted:
General Experimental Protocol for Reaction of BDE with a Primary Alcohol (Illustrative)
-
Dissolution: Dissolve the primary alcohol-containing substrate in an appropriate alkaline aqueous solution (e.g., NaOH solution).
-
Addition of BDE: Add the desired amount of this compound to the solution with stirring. The stoichiometry will depend on the desired degree of modification.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30-50°C) for a specified period (e.g., 2-24 hours).
-
Termination: Stop the reaction by neutralizing the solution with an acid (e.g., HCl) or by dilution.
-
Purification: Purify the product to remove unreacted BDE, salts, and other byproducts. This may involve techniques such as dialysis, precipitation, or chromatography.
-
Analysis: Characterize the product using methods like NMR, FTIR, and HPLC to confirm the structure and purity.
This is a generalized protocol and must be optimized for each specific application.
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction of BDE with a primary alcohol and the major side reactions.
Caption: Reaction pathways of BDE with a primary alcohol.
References
- 1. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound–Crosslinked Dermal Fillers_Chemicalbook [chemicalbook.com]
- 3. A review of the metabolism of this compound-crosslinked hyaluronic acid dermal fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing the toxicity of epoxy compounds in biomedical applications
Welcome to the Technical Support Center for Biomedical Applications of Epoxy Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to epoxy compound toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity in biomedical epoxy compounds?
A1: The primary sources of toxicity in epoxy compounds stem from several factors:
-
Unreacted Monomers: Most epoxy resins are based on Bisphenol A (BPA) and epichlorohydrin.[1][2] Incomplete polymerization can lead to the leaching of these unreacted monomers, which are known to be cytotoxic and endocrine disruptors.[2][3][4]
-
Curing Agents (Hardeners): Many amine-based curing agents can be cytotoxic if not fully reacted with the epoxy resin.[2] The choice of curing agent is critical, with aliphatic amines often being more reactive at room temperature and aromatic amines requiring heat to cure.[5]
-
Additives and Diluents: Solvents and diluents used to modify viscosity can be toxic and may cause skin irritation or other adverse reactions.[6]
-
Degradation Products: Over time, the epoxy polymer may degrade due to chemical or mechanical influences, releasing leachable substances.[7][8]
Q2: What defines a "biocompatible" epoxy?
A2: A biocompatible epoxy is a specialized adhesive or encapsulant that has been certified as safe for contact with the human body without causing a toxic, inflammatory, or allergenic response.[9] To be labeled as biocompatible, these materials must pass rigorous, globally recognized testing standards. The two most critical standards are:
-
ISO 10993: An international standard that provides a comprehensive framework for evaluating the biological effects of medical devices, including tests for cytotoxicity, sensitization, and irritation.[9]
-
USP Class VI: A standard from the United States Pharmacopeia that involves a series of in-vivo tests to assess a material's systemic toxicity and irritation potential.[9][10]
It is crucial to note that while the base epoxy may be certified, the final assembled device must also undergo comprehensive testing to ensure full compliance and safety.[9]
Q3: Are "BPA-Free" epoxy alternatives always less toxic?
A3: Not necessarily. Alternatives to BPA, such as Bisphenol F (BPF) and Bisphenol S (BPS), are often used in products labeled "BPA-free".[3][11] However, emerging research indicates that these alternatives may not be safer and can exhibit similar toxic and endocrine-disrupting effects.[3] Therefore, it is essential to evaluate the specific formulation and its biocompatibility testing data rather than relying solely on "BPA-free" claims.
Q4: How does the curing process affect the toxicity of the final epoxy material?
A4: The curing (polymerization) process is critical in determining the final toxicity.
-
Unset vs. Set: Unset or freshly mixed epoxy resins are generally more cytotoxic and genotoxic than fully cured materials.[12][13] This is because the toxic components have not yet been locked into the polymer matrix.
-
Degree of Conversion: A higher degree of monomer-to-polymer conversion reduces the number of free monomers that can leach out.[7] Factors like mixing ratio, temperature, and curing time significantly impact the degree of conversion.
-
Post-Curing: Heat treatment after the initial curing (post-curing) can enhance cross-linking, improve mechanical properties, and reduce the potential for leaching, thereby lowering toxicity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High cell death or poor cell adhesion observed on a cured epoxy substrate.
| Possible Cause | Troubleshooting Step |
| Incomplete Curing | Ensure the epoxy resin and hardener were mixed at the exact stoichiometric ratio recommended by the manufacturer. Verify that the curing schedule (time and temperature) was followed precisely. Consider implementing a post-curing step (e.g., heating at a temperature below the glass transition temperature) to maximize cross-linking. |
| Leaching of Toxicants | Pre-leach the cured epoxy device in a relevant solvent (e.g., ethanol, culture medium) before introducing cells. This can help remove residual unreacted monomers and other soluble toxic compounds from the surface. |
| Surface Chemistry | The surface of the epoxy may be inherently hydrophobic or lack the necessary chemical groups for cell attachment. Consider surface modification techniques such as plasma treatment, grafting with hydrophilic polymers like PEG, or coating with cell-adhesive proteins (e.g., collagen, fibronectin).[14][15] |
| Incorrect Material Selection | Verify that the chosen epoxy is certified for biomedical applications (e.g., ISO 10993 or USP Class VI compliant).[9][16] If not, switch to a medical-grade epoxy. |
Logical Workflow for Troubleshooting High Cytotoxicity
References
- 1. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Are Epoxy Resins Safe? [resinandmore.co.nz]
- 4. Drinking water contaminants from epoxy resin-coated pipes: A field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. threebond.co.jp [threebond.co.jp]
- 6. Modification of Epoxy Resins - YQXPOLYMER | Expert Manufacturer of Epoxy Resins & CSM (Hypalon) Rubber [yqxpolymer.com]
- 7. In vitro and in vivo studies on the toxicity of dental resin components: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is Biocompatible Epoxy? A Professional's Guide - [incurelab.com]
- 10. epoxyinternational.com [epoxyinternational.com]
- 11. Bisphenol F and Steatotic Liver Disease: Resolving the PXR Paradox Through Stress Pathway Mechanisms [mdpi.com]
- 12. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Improve Biocompatibility of Materials | DOCX [slideshare.net]
- 15. Surface Texturing and Combinatorial Approaches to Improve Biocompatibility of Implanted Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meridianadhesives.com [meridianadhesives.com]
Technical Support Center: Industrial Scale Synthesis of BDDE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 1,4-butanediol diglycidyl ether (BDDE).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of BDDE from 1,4-butanediol and epichlorohydrin.
Issue 1: Low Final Product Yield (<85%)
-
Q: Our final yield of BDDE is significantly lower than expected. What are the potential causes and how can we improve it?
-
A: Low yield in BDDE synthesis is typically linked to suboptimal reaction conditions or incomplete reactions in one of the two main stages. Key areas to investigate include:
-
Incorrect Molar Ratios: An inappropriate ratio of epichlorohydrin to 1,4-butanediol can lead to incomplete conversion. The optimal molar ratio is crucial for driving the reaction to completion. Published methods suggest a molar ratio of epichlorohydrin to 1,4-butanediol between 2.2:1 and 2.4:1 for high yields.[1]
-
Inefficient Catalysis: The first step, forming the chlorohydrin intermediate, requires a Lewis acid catalyst.[2] Ensure the catalyst (e.g., Boron trifluoride-diethyl ether, tin difluoride) is active and used at the correct loading. For example, a process yielding over 99% uses 1.4g of BF3-diethyl ether for every 200g of 1,4-butanediol.[1][3] Alternatively, a phase-transfer catalyst like tetrabutylammonium chloride can be used in the second step to improve the reaction rate and yield.[4]
-
Suboptimal Reaction Temperatures: Both reaction stages are temperature-sensitive. The initial reaction of 1,4-butanediol with epichlorohydrin is exothermic and requires careful temperature control, typically between 60-80°C.[1][3] Higher temperatures (130-140°C) have also been reported but may require more robust temperature management.[5] The second, ring-closing step with NaOH, is generally performed at a lower temperature, around 40-60°C.[4][5]
-
Incomplete Ring-Closure (Dehydrochlorination): The conversion of the chlorohydrin intermediate to the final epoxide is critical. This step requires a strong base, typically sodium hydroxide. Ensure sufficient base is added and that the reaction is allowed to proceed for the necessary duration (e.g., 45 minutes to 5 hours) to ensure complete conversion.[3][4][5]
-
-
Issue 2: High Impurity Profile in Final Product
-
Q: Our final BDDE product shows high levels of impurities, specifically high chlorine content. What is the source of these impurities and how can they be removed?
-
A: High impurity levels, particularly chlorine, indicate the presence of unreacted chlorohydrin intermediates. This is a common issue stemming from an incomplete ring-closure reaction.
-
Cause - Incomplete Dehydrochlorination: The most common reason for high chlorine content is the failure to convert all chlorohydrin groups back into epoxides during the second reaction step. This can be caused by an insufficient amount of sodium hydroxide, poor mixing, or insufficient reaction time.[5]
-
Solution - Optimize Ring-Closure: Review the amount of sodium hydroxide used and ensure it is sufficient to neutralize the generated HCl and catalyze the ring closure. Increase mixing efficiency and consider extending the reaction time at the recommended temperature (40-60°C) to drive the reaction to completion.[4][5]
-
Solution - Purification: An effective post-synthesis purification process is essential. This typically involves:
-
Washing: Washing the organic phase with water or brine to remove salts and residual base.
-
Solvent Removal: Using a rotary evaporator to remove any solvents (e.g., toluene, xylene) used during the synthesis.[3][5]
-
Distillation: Final purification via distillation under reduced pressure is highly effective at separating pure BDDE from less volatile impurities and any remaining starting materials.[4]
-
-
-
Issue 3: Poor Reaction Control and Exotherms
-
Q: We are experiencing difficulty controlling the temperature during the first stage of the synthesis, leading to dangerous exotherms. How can we manage the reaction more safely?
-
A: The initial reaction between 1,4-butanediol and epichlorohydrin is exothermic and requires careful management.[5]
-
Controlled Reagent Addition: The most critical control parameter is the rate of epichlorohydrin addition. Instead of adding it all at once, epichlorohydrin should be added dropwise over a prolonged period (e.g., 2-3 hours) to the heated mixture of 1,4-butanediol and catalyst.[1][3][5] This allows the cooling system of the reactor to dissipate the heat generated and maintain a stable temperature.
-
Adequate Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system (e.g., a cooling jacket) to handle the heat load of the reaction at an industrial scale.
-
Continuous Monitoring: Implement continuous temperature monitoring with automated alerts or shutdowns if the temperature exceeds the safe operating limits (e.g., >80°C for the BF3-catalyzed reaction).[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the standard two-step process for industrial BDDE synthesis?
-
A1: The most common industrial method involves two main steps:
-
Chlorohydrin Formation: Reacting 1,4-butanediol with epichlorohydrin in the presence of a Lewis acid catalyst. In this step, the hydroxyl groups of the diol attack the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.[2]
-
Dehydrochlorination (Ring-Closure): The intermediate is then treated with a strong base, such as sodium hydroxide (NaOH), which removes a proton and facilitates the displacement of the chloride ion, re-forming the epoxide rings to yield the final BDDE product.[1][2]
-
-
-
Q2: What are the critical quality control tests for the final BDDE product?
-
A2: Key quality control analyses include:
-
Epoxy Value / Epoxy Equivalent Weight (EEW): This is a primary test to determine the purity of the product by quantifying the amount of epoxide content per unit mass.[2]
-
Chlorine Content: Measuring both "total chlorine" and "hydrolysable chlorine" is crucial. High levels indicate incomplete conversion of the chlorohydrin intermediate and a lower quality product.[5]
-
Chromatography (GC-MS): Gas Chromatography-Mass Spectrometry is an ideal analytical technique for identifying and quantifying residual BDDE and other potential organic impurities with high sensitivity and specificity.[6]
-
-
-
Q3: Which catalysts are most effective for the first step of the synthesis?
-
A3: Lewis acids are typically used to catalyze the reaction between the alcohol and the epoxide. Common choices include Boron trifluoride-diethyl ether (BF3·OEt2), perchloric acid, and tin-based catalysts like tin difluoride.[1][3][5] The choice of catalyst can affect reaction rate, temperature requirements, and final yield.
-
-
Q4: What yield can be realistically expected from an optimized industrial process?
Data Presentation
Table 1: Comparison of Reaction Parameters for BDDE Synthesis
| Parameter | Method A (High Yield Patent)[1][3] | Method B (PrepChem)[5] | Method C (Phase-Transfer)[4] |
| Reactants | 1,4-butanediol, Epichlorohydrin | 1,4-butanediol, Epichlorohydrin | 1,4-butanediol, Epichlorohydrin |
| Molar Ratio (ECH:BD) | 2.3 : 1 | 2.1 : 1 | 6 : 1 |
| Catalyst (Step 1) | Boron trifluoride-diethyl ether | Tin difluoride | N/A (One-pot reaction) |
| Catalyst (Step 2) | N/A (NaOH is reactant) | N/A (NaOH is reactant) | Tetrabutylammonium chloride |
| Temp. (Step 1) | 60 - 80°C | 130 - 140°C | 40°C (Combined step) |
| Temp. (Step 2) | 40°C | 55 - 60°C | 40°C (Combined step) |
| Reaction Time | ~4 hrs (Step 1), ~5 hrs (Step 2) | 3 hrs (Step 1), 2.5 hrs (Step 2) | 45 minutes |
| Reported Yield | >99% | 85% | 89% |
Table 2: Quality Control Metrics for BDDE
| Metric | Description | Typical Analysis Method | Reference |
| Epoxy Value | Measures the molar equivalent of epoxide groups per kg of resin. | Titration | [2] |
| Hydrolysable Chlorine | Quantifies the amount of chlorine present in the chlorohydrin intermediate. | Titration / Ion Chromatography | [5] |
| Purity | Determines the percentage of BDDE in the final product. | GC-MS | [6] |
| Residual Solvents | Measures the amount of any remaining process solvents (e.g., toluene). | Headspace GC | [3] |
Experimental Protocols
Protocol: Two-Step Synthesis of BDDE (Adapted from Published Methods[1][3][5])
This protocol outlines a representative industrial-scale synthesis process. Warning: This process involves hazardous materials and exothermic reactions. It should only be performed by trained professionals in a facility equipped with appropriate safety and control systems.
Step 1: Chlorohydrin Formation
-
Reactor Preparation: Charge a suitably sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, condenser, and a port for controlled liquid addition.
-
Reagent Charging:
-
Charge the reactor with 1,4-butanediol (1.0 molar equivalent).
-
Add the Lewis acid catalyst (e.g., Boron trifluoride-diethyl ether, ~0.01 molar equivalents).
-
-
Reaction Initiation: Begin stirring and heat the mixture to the target temperature (e.g., 70°C).
-
Epichlorohydrin Addition: Once the target temperature is stable, begin the slow, dropwise addition of epichlorohydrin (2.3 molar equivalents) into the reactor. Maintain a steady addition rate over approximately 3 hours to keep the reaction temperature within ±2°C of the setpoint.
-
Reaction Hold: After the addition is complete, hold the reaction mixture at the target temperature for an additional 1 hour to ensure complete conversion.
-
Intermediate Preparation: Add a solvent such as toluene (e.g., 3.5 parts by weight relative to 1,4-butanediol) to the reactor and adjust the temperature for the next step (e.g., 40°C).
Step 2: Ring-Closure (Dehydrochlorination)
-
Base Addition: While vigorously stirring the chlorohydrin/toluene mixture, begin the controlled addition of solid or concentrated (50%) aqueous sodium hydroxide (2.1 molar equivalents). The addition should be portion-wise or slow-flow to manage any exotherm, typically over 3-4 hours.
-
Reaction Hold: After the base addition is complete, continue stirring at the target temperature (40°C) for 1-2 hours to complete the ring-closure reaction.
-
Initial Purification (Workup):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separation vessel. The solid sodium chloride byproduct will precipitate.
-
Filter the mixture to remove the solid salt.
-
Wash the organic filtrate with water to remove any remaining salts and base. Separate the aqueous and organic layers.
-
-
Final Purification:
-
Charge the organic layer to a distillation apparatus.
-
Remove the toluene solvent under reduced pressure.
-
Perform a final vacuum distillation to isolate the pure this compound product.
-
-
Quality Control: Analyze the final product for epoxy value, chlorine content, and purity by GC-MS.
Mandatory Visualizations
Caption: Chemical synthesis pathway for this compound (BDDE).
Caption: Troubleshooting decision tree for BDDE synthesis quality control.
References
- 1. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clean production method of 1, 4-butanediol diglycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. An Overview of BDDE Analysis by GC-MS — Contract Sterilization Company [contractsterilizationcompany.com]
Validation & Comparative
A Comparative Guide to the Biocompatibility of BDDE-Crosslinked Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The crosslinking of biopolymers is a critical step in the development of robust and durable biomaterials for a wide range of applications, from dermal fillers to drug delivery systems. 1,4-butanediol diglycidyl ether (BDDE) has long been the industry standard for crosslinking hyaluronic acid (HA) and other biomaterials. However, the pursuit of enhanced safety and performance has led to the exploration of several alternative crosslinking agents. This guide provides an objective comparison of the biocompatibility of BDDE-crosslinked materials with prominent alternatives, supported by experimental data.
Executive Summary
While BDDE-crosslinked materials have a long history of clinical use and a generally favorable biocompatibility profile, emerging evidence suggests that certain alternatives may offer improved performance in specific contexts. Notably, polyethylene glycol diglycidyl ether (PEGDE) has demonstrated lower cytotoxicity and inflammatory responses in direct comparative studies. Other alternatives such as divinyl sulfone (DVS), genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) present distinct biocompatibility profiles, though direct comparative data with BDDE is less abundant. The choice of crosslinker significantly impacts the biological response to the final material, influencing cell viability, inflammation, and long-term integration.
Comparative Biocompatibility Data
The following tables summarize key quantitative data from studies comparing the biocompatibility of materials crosslinked with BDDE and its alternatives.
Table 1: In Vitro Cytotoxicity Comparison
| Crosslinker | Material | Cell Line | Assay | Key Findings | Reference(s) |
| BDDE | Hyaluronic Acid (HA) | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | Cell Viability (MTT/CCK-8), Cytotoxicity (LDH) | Significantly decreased cell viability at 100-1000 ppm. Markedly increased cytotoxicity at 100-1000 ppm in HaCaT cells.[1][2] | [1][2] |
| PEGDE | Hyaluronic Acid (HA) | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | Cell Viability (MTT/CCK-8), Cytotoxicity (LDH) | Decreased cell viability at 500-1000 ppm. Increased cytotoxicity at 500-1000 ppm in HaCaT cells. Generally lower cytotoxicity than BDDE.[1][2] In one study, HA-PEGDE showed significantly greater cell viability (151%) compared to HA-BDDE (105%).[3] | [1][2][3] |
| Divinyl Sulfone (DVS) | Hyaluronic Acid (HA) | Retinal Pigment Epithelial (RPE) cells | Cell Viability | Cell viability was strongly dependent on the cross-linker concentration.[4] Higher concentrations of DVS can compromise biocompatibility.[5][6] | [4][5][6] |
| Genipin | Chitosan | 3T3 Fibroblasts | Cell Viability | High cell viability on gels with 3.1 and 4.4 mM genipin.[7] Generally considered to have low cytotoxicity.[8][9][10] | [7][8][9][10] |
| EDC/NHS | Collagen | Human Fibroblasts | Cell Proliferation | EDC/NHS-crosslinked materials generally show excellent biocompatibility and support cell proliferation.[11][12] | [11][12] |
Table 2: In Vitro and In Vivo Inflammatory Response
| Crosslinker | Material | Model | Key Findings | Reference(s) |
| BDDE | Hyaluronic Acid (HA) | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | Higher expression of inflammatory cytokines (TNF-α, IL-1β) and COX-2 compared to PEGDE-treated cells.[1][2] | [1][2] |
| PEGDE | Hyaluronic Acid (HA) | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF); In vivo mouse model | Lower expression of TNF-α and IL-1β. Reduced inflammatory cell infiltration in vivo compared to HA-BDDE.[13] | [13][[“]] |
| Divinyl Sulfone (DVS) | Hyaluronic Acid (HA) | In vivo mouse model | Relatively high concentrations of DVS stimulated a mild subcutaneous inflammatory response.[5][6] | [5][6] |
| Genipin | Chitosan | Macrophages, Dendritic Cells | Did not cause over-production of five inflammatory cytokines.[7] In vivo inflammatory reactions to genipin are much lower compared to glutaraldehyde.[15] | [7][15] |
| EDC/NHS | Collagen | In vivo rabbit model | Biocompatible in an intramuscular implant model.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are summaries of key experimental protocols based on international standards.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage.
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) with and without serum at 37°C for 24-72 hours. The ratio of the material surface area to the volume of the extraction vehicle is typically 3 cm²/mL.
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 cells) is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the material extract at various concentrations (e.g., 100%, 50%, 25%). Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.
-
Incubation: The cells are incubated with the extracts for 24-72 hours.
-
Assessment:
-
Qualitative: The cells are examined microscopically for changes in morphology, such as cell lysis, rounding, and detachment.
-
Quantitative: Cell viability is assessed using assays like MTT or XTT, which measure mitochondrial activity, or cytotoxicity is measured by the release of lactate dehydrogenase (LDH) into the culture medium. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
Hemocompatibility Assessment (ISO 10993-4)
These tests are essential for blood-contacting materials and evaluate interactions with blood components.
-
Thrombosis:
-
Protocol: The material is exposed to fresh human blood under static or dynamic (flow) conditions.
-
Analysis: The material surface is examined for thrombus formation using scanning electron microscopy (SEM). Blood parameters such as platelet count and activation markers (e.g., P-selectin) are measured. Coagulation time (e.g., aPTT) is also assessed.
-
-
Hemolysis:
-
Protocol: The material is incubated with diluted blood from a suitable species (e.g., rabbit).
-
Analysis: The amount of hemoglobin released from red blood cells is measured spectrophotometrically. A hemolytic index is calculated relative to positive (water) and negative (saline) controls.
-
-
Complement Activation:
-
Protocol: The material is incubated in human serum.
-
Analysis: The levels of complement activation products, such as C3a and SC5b-9, are measured using ELISA.
-
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test) (ISO 10993-3)
This test assesses the mutagenic potential of leachable substances from a material.
-
Sample Preparation: An extract of the test material is prepared as described for the cytotoxicity test.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (and often tryptophan-dependent Escherichia coli) are used.
-
Exposure: The bacterial strains are exposed to various concentrations of the material extract in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated for 48-72 hours.
-
Assessment: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualizing Cellular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows in biocompatibility assessment.
Caption: Foreign Body Response Signaling Pathway.
Caption: Biocompatibility Assessment Workflow.
Conclusion
The selection of a crosslinking agent is a critical determinant of the biocompatibility of the final biomaterial. While BDDE remains a widely used and generally safe crosslinker, this guide highlights the potential advantages of alternatives like PEGDE, which has been shown to elicit a more favorable biological response in terms of cytotoxicity and inflammation. For researchers and developers, a thorough evaluation of the biocompatibility profile, considering the specific application and desired in vivo performance, is paramount. The experimental protocols and pathways detailed herein provide a framework for conducting such assessments and making informed decisions in the development of next-generation biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Relationship between structure and cytocompatibility of divinyl sulfone cross-linked hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of hyaluronic acid oligomer content on physical, mechanical, and biologic properties of divinyl sulfone-crosslinked hyaluronic acid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanical and biocompatible characterization of a cross-linked collagen-hyaluronic acid wound dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative toxicity study of hyaluronic acid fillers crosslinked with this compound or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical analysis of BDDE-crosslinked dermal fillers
A Comparative Guide to the Physicochemical Analysis of BDDE-Crosslinked Dermal Fillers
Introduction
Hyaluronic acid (HA) is a naturally occurring polysaccharide and a primary component of the skin's extracellular matrix, where it plays a crucial role in hydration and lubrication.[1][2] In its natural state, HA has a short half-life in the body, making it unsuitable for long-lasting soft tissue augmentation.[3][4] To enhance its stability and in vivo residence time, HA is chemically modified through crosslinking. The most common crosslinking agent used in commercial dermal fillers is 1,4-butanediol diglycidyl ether (BDDE).[1][2][5] This process creates a three-dimensional hydrogel network, transforming the viscous HA solution into a viscoelastic gel capable of restoring volume and correcting wrinkles.[6]
The physicochemical properties of these BDDE-crosslinked HA fillers are critical determinants of their clinical performance, including lifting capacity, tissue integration, longevity, and safety.[7][8] Measuring these properties provides essential data for researchers and developers to predict in vivo behavior and for clinicians to select the appropriate product for a specific aesthetic application.[6][7] This guide provides a comparative overview of the key physicochemical parameters, details the experimental protocols for their analysis, and presents comparative data for various commercial fillers.
Key Physicochemical Parameters and Analytical Methods
The performance of an HA dermal filler is defined by a combination of its physical and chemical characteristics. The following sections detail the most critical parameters and the standard methodologies used for their evaluation.
Rheological Properties
Rheology is the study of the flow and deformation of materials. For HA fillers, rheological properties describe how the gel behaves under stress, which is crucial for predicting its injection behavior, resistance to deformation from facial movements, and tissue-lifting capacity.[9][10] These properties are determined using an oscillatory rheometer.[9][11]
Key Rheological Parameters:
-
Storage Modulus (G') : Also known as the elastic modulus, G' represents the elastic (solid-like) component of the gel.[12][13] It measures the energy stored during deformation and reflects the gel's firmness and ability to resist shear forces.[12][13] A higher G' indicates a stiffer gel with greater lifting capacity.[14][15]
-
Loss Modulus (G'') : Also known as the viscous modulus, G'' represents the viscous (liquid-like) component.[12][13] It measures the energy dissipated as heat during deformation.[12] All HA fillers are predominantly elastic, meaning G' is significantly higher than G''.[16]
-
Complex Modulus (G)*: This represents the overall resistance of the gel to deformation.[12][15]
-
Tan Delta (δ) : Calculated as the ratio of G''/G', tan delta indicates whether the material is more solid-like or liquid-like.[12][16] For HA fillers, this value is typically less than 1, confirming their predominantly elastic nature.[16][17]
Experimental Protocol: Oscillatory Rheometry This protocol describes a typical method for characterizing the viscoelastic properties of an HA filler.[11][18]
-
Instrumentation : A rotational rheometer equipped with a parallel plate geometry (e.g., 40 mm diameter) and a Peltier temperature control system is used.[11][18]
-
Sample Loading : The HA filler sample is carefully loaded between the plates. A standard loading sequence is applied to ensure a consistent and controlled protocol for all samples.[11]
-
Equilibration : The sample is allowed to equilibrate at a standard temperature, typically 25°C or 37°C.[6][11]
-
Amplitude Sweep : A strain amplitude sweep test is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).[18] The LVER is the range of strain where the material's structure is not disrupted, and G' and G'' remain constant.
-
Frequency Sweep : A frequency sweep test is then conducted at a constant strain chosen from within the LVER.[18] The frequency is varied (e.g., from 0.1 to 10 Hz) to measure G', G'', G*, and tan delta as a function of frequency.[18]
-
Data Analysis : The resulting values are plotted and compared. G' is typically reported at a specific frequency (e.g., 1 Hz) for comparative purposes.[19]
Degree of Crosslinking and Modification
The extent of BDDE crosslinking is a fundamental parameter that influences gel strength, swelling, and resistance to enzymatic degradation.[16][20][21]
Key Crosslinking Parameters:
-
Degree of Modification (MoD) : This is the molar ratio of the total BDDE (both mono-linked and double-linked) to the HA disaccharide units.[20][22] It represents the total modification of the HA chains.[20] For most commercial fillers, the MoD is reported to be between 1% and 10%.[15][20]
-
Crosslinker Ratio (CrR) : This indicates the efficiency of the crosslinking reaction, representing the fraction of BDDE that is double-linked (effectively creating a crosslink) compared to all linked BDDE molecules.[22]
Experimental Protocol: ¹H NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique used to determine the degree of modification.[20]
-
Sample Preparation : The crosslinked HA gel is first degraded into smaller, soluble fragments. This is typically achieved through enzymatic degradation using hyaluronidase or chemical degradation via alkaline or acidic hydrolysis.
-
Dissolution : The degraded sample is dissolved in deuterium oxide (D₂O).
-
NMR Analysis : The sample is analyzed using a high-resolution NMR spectrometer.
-
Data Interpretation : The ¹H NMR spectrum will show characteristic peaks for the HA disaccharide unit and for the BDDE crosslinker. The degree of modification is calculated by integrating the signal from the BDDE protons and comparing it to the signal from the N-acetyl protons of the HA backbone.
Cohesivity
Cohesivity is the force holding the hydrogel together, determining its ability to remain intact and resist spreading after injection when subjected to compression and stretching forces from facial tissues.[17][23] A highly cohesive gel integrates well with tissue as a single implant, while a less cohesive, or more particulate, gel may disperse.[23]
Experimental Protocol: Drop Weight Method The drop weight method is a quantitative way to assess cohesivity.[23]
-
Sample Loading : The HA filler is loaded into a 1-mL glass syringe, which is then centrifuged to remove any air bubbles.[23]
-
Extrusion : The syringe is mounted on a mechanical testing instrument, and the gel is extruded at a constant, slow speed (e.g., 7.5 mm/min) through a standard gauge needle.[23]
-
Data Collection : Once the extrusion flow is stable, a set number of drops (e.g., 10) are collected and weighed.[23]
-
Calculation : The average weight per drop is calculated. A higher average drop weight suggests greater cohesivity, as the gel holds together more before detaching from the needle tip.
Water Uptake (Swelling Factor)
The swelling factor measures the ability of the HA gel to absorb water and expand, which is critical for predicting the initial volumizing effect after injection.[13][24] It is influenced by the HA concentration and the degree of crosslinking; a lower crosslinking density generally allows for higher water uptake.[13][16]
Experimental Protocol: Volume Change Measurement This protocol quantifies the swelling capacity by measuring the change in gel volume over time.[24]
-
Initial Measurement : A precise volume (e.g., 1.0 mL) of the HA filler is deposited into a graduated vial.[24] The initial volume (V₁) is recorded.
-
Hydration : The gel is immersed in a phosphate-buffered saline (PBS) solution at a physiological pH.
-
Equilibration : The sample is incubated at a controlled temperature (e.g., 37°C) and allowed to swell until it reaches equilibrium (typically over several days).[24]
-
Final Measurement : The final volume of the swollen gel (V_final) is recorded at equilibrium (e.g., after 7 days).[24]
-
Calculation : The swelling factor is calculated as the ratio of the final volume to the initial volume (V_final / V₁). The result can also be expressed as a percentage increase in volume.[24]
Residual BDDE
While BDDE is essential for crosslinking, any unreacted, residual BDDE must be removed through purification, as it can be cytotoxic at high concentrations.[22][25] Regulatory bodies mandate that the level of residual BDDE in the final product be extremely low, typically less than 2 parts per million (ppm).[3][4]
Experimental Protocol: LC-MS Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for quantifying trace amounts of residual BDDE.[3][26]
-
Standard Curve Preparation : A standard calibration curve is prepared using known concentrations of BDDE (e.g., from 1 to 100 parts per billion).[3][26]
-
Sample Preparation : The HA gel is treated to extract the residual BDDE into a suitable solvent.
-
LC Separation : The extract is injected into an LC system, where the residual BDDE is separated from other components on a C18 column.[26]
-
MS Detection : The eluent from the LC column is introduced into a mass spectrometer. The BDDE is ionized, and a specific mass transition is monitored for detection and quantification.[26]
-
Quantification : The amount of residual BDDE in the sample is calculated by comparing its peak area to the standard calibration curve.[3]
Comparative Data of Commercial Dermal Fillers
The following table summarizes key physicochemical properties of several commercially available BDDE-crosslinked HA fillers, compiled from various scientific studies. It is important to note that methodologies can vary between studies, which may affect direct comparisons.
| Product Family | HA Concentration (mg/mL) | G' (Elastic Modulus) (Pa) | Degree of Modification (MoD) (%) | Technology/Platform |
| Juvéderm | Vycross [7] | |||
| Volbella | 15 | ~150-275 | 7.73%[6] | |
| Vollure/Volift | 17.5 | ~350-450 | 7.36%[6] | |
| Voluma | 20 | ~400-600 | 9.4%[6] | |
| Restylane | NASHA / OBT [7] | |||
| Restylane-L | 20 | ~500-750 | <1%[15] | NASHA[24] |
| Lyft | 20 | ~750-1000 | <1%[15] | NASHA[24] |
| Defyne | 20 | ~400-500 | ~7%[6] | OBT[7] |
| Refyne | 20 | ~150-300 | ~6%[6] | OBT[7] |
| Belotero | CPM | |||
| Soft | 20 | ~20-40 | Data not consistently reported | |
| Balance | 22.5 | ~100-150 | Data not consistently reported | |
| Intense | 25.5 | ~300-400 | ~8%[15] | |
| Teosyal | RHA [7] | |||
| RHA 2 | 23 | ~100-150 | 3.1%[6] | |
| RHA 3 | 23 | ~200-300 | 3.6%[6] | |
| RHA 4 | 23 | ~400-500 | 4.0%[6] |
Note: G' values can vary significantly based on measurement frequency and temperature. The values presented are approximate ranges compiled from multiple sources for general comparison.[11][12][15][19]
Conclusion
The physicochemical properties of BDDE-crosslinked dermal fillers are intricately linked to their manufacturing processes and directly influence their clinical behavior. Rheological parameters like G' dictate a filler's firmness and lifting ability, while cohesivity affects its tissue integration and resistance to migration. The degree of crosslinking is fundamental to gel strength and longevity, and the swelling factor predicts post-injection volume expansion. Rigorous quality control, including the quantification of residual BDDE, ensures product safety.
For researchers and developers, a comprehensive understanding of these parameters and their analytical methodologies is essential for designing next-generation fillers with tailored properties. For clinicians, this knowledge provides a scientific basis for selecting the optimal product to meet the specific anatomical needs and aesthetic goals of each patient, ultimately leading to safer and more predictable outcomes.
References
- 1. Comparative Physicochemical Analysis among this compound Cross-Linked Hyaluronic Acid Dermal Fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating hyaluronic acid dermal fillers: A critique of current characterization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Rheological Properties and Needle Size on Extrusion Forces of Hyaluronic Acid Based Soft Tissue Fillers - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. rheologylab.com [rheologylab.com]
- 10. rheologylab.com [rheologylab.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. mdpi.com [mdpi.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. cannz.co.nz [cannz.co.nz]
- 16. The Rheology and Physicochemical Characteristics of Hyaluronic Acid Fillers: Their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biogelis.com.br [biogelis.com.br]
- 18. The Analytical Scientist | Evaluating the rheological properties of hyaluronic acid hydrogels for dermal filler applications [theanalyticalscientist.com]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. filab.fr [filab.fr]
- 22. Evaluation of the Rheologic and Physicochemical Properties of a Novel Hyaluronic Acid Filler Range with eXcellent Three-Dimensional Reticulation (XTR™) Technology | MDPI [mdpi.com]
- 23. Connections between cohesion and properties that related to safety and effectiveness of the hyaluronic acid dermal fillers: A comparative study of the cohesive and non‐cohesive gels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Evaluation of Perineural BDDE-Crosslinked Hyaluronan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety evaluation of the perineural application of hyaluronan (HA) crosslinked with 1,4-butanediol diglycidyl ether (BDDE). It compares the material's performance with alternatives and presents supporting experimental data to aid in research and development. While BDDE-crosslinked HA is widely used as a dermal filler, its safety for applications around peripheral nerves has been a subject of investigation due to the vulnerability of neural tissues.[1][2]
Comparative Safety and Biocompatibility Data
The primary safety concern for perineural applications is the potential for neurotoxicity and adverse tissue reactions. Experimental data from in vivo and in vitro studies are summarized below to compare BDDE-crosslinked HA with control substances and other materials.
In Vivo Safety Assessment in a Rat Model
A key study investigated the safety of perineurally applied BDDE-crosslinked HA in a rat sciatic nerve model. The results indicated a favorable safety profile, with no significant adverse effects on nerve function or overall animal well-being.[1][2]
Table 1: In Vivo Comparison of Perineural BDDE-Crosslinked HA and Saline Control in a Rat Model
| Parameter | BDDE-Crosslinked HA (0.5%) | Saline Control | Key Findings |
| Neurobehavioral Assessment | No significant change | No significant change | No evidence of gait disturbance or neurological deficit in the treatment group compared to the control.[1][2] |
| Electrophysiology | No significant change | No significant change | Somatosensory evoked potentials remained unchanged, indicating no adverse effects on nerve conduction.[1] |
| Histopathology (Sciatic Nerve) | No significant change in nerve fiber structure | Normal nerve morphology | No signs of cytotoxicity or significant inflammation within the nerve fascicles.[1][2] |
| Histopathology (Epineurium) | Increased epineurial vascular formation at 2 weeks | No significant change | A transient increase in blood vessel formation in the connective tissue surrounding the nerve was observed.[1][2] |
Comparative Cytotoxicity with Other Crosslinking Agents
While direct perineural comparisons are limited, in vitro studies on dermal fillers offer insights into the relative cytotoxicity of different crosslinking agents. Poly(ethylene glycol) diglycidyl ether (PEGDE) has emerged as an alternative to BDDE.
Table 2: In Vitro Cytotoxicity Comparison of HA Crosslinked with BDDE vs. PEGDE
| Parameter | HA-BDDE | HA-PEGDE | Key Findings |
| Cell Viability (Fibroblasts/Keratinocytes) | Lower cell viability | Higher cell viability | Extracts from HA-PEGDE fillers showed reduced cytotoxicity and oxidative stress compared to HA-BDDE extracts. |
| Inflammatory Response (in vitro) | Higher expression of inflammatory markers | Lower expression of inflammatory markers | HA-PEGDE filler extracts induced less inflammation in cell cultures. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety studies. The following protocols are based on established methods for assessing the safety of perineurally applied substances.
Perineural Injection in a Rat Sciatic Nerve Model
-
Animal Model : Adult male Sprague-Dawley rats are used.[1]
-
Anesthesia : General anesthesia is induced, typically with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure :
-
A gluteal oblique incision is made on the hind limb.
-
The muscles are carefully dissected to expose the sciatic nerve.
-
The test substance (e.g., 0.5% BDDE-crosslinked HA) or saline control is injected into the perineural space, bathing the nerve without direct injection into the nerve fascicles.
-
The injection site is marked for later identification.
-
The muscle and skin layers are closed with sutures.
-
-
Post-operative Care : Animals are monitored for recovery and receive appropriate analgesics and antibiotics.
Neurobehavioral Assessment
-
Gait Analysis : Walking patterns are observed and scored at regular intervals to detect any abnormalities or signs of nerve dysfunction.
Electrophysiological Evaluation
-
Somatosensory Evoked Potentials (SSEP) :
-
At the study endpoint (e.g., 2 weeks post-injection), animals are re-anesthetized.
-
Stimulating electrodes are placed on the sciatic nerve distal to the injection site.
-
Recording electrodes are placed on the skull over the somatosensory cortex.
-
The nerve is stimulated, and the resulting electrical activity in the brain is recorded to assess the integrity of the sensory pathway.
-
Histopathological Analysis
-
Fixation and Processing :
-
Nerves are fixed in 10% neutral buffered formalin.
-
Tissues are processed and embedded in paraffin.
-
-
Staining :
-
Hematoxylin and Eosin (H&E) : For general morphology, inflammation, and cellular infiltration.
-
Masson's Trichrome : To assess for perineural fibrosis.
-
Toluidine Blue : To examine for Wallerian degeneration and myelin sheath integrity.
-
-
Microscopic Examination : Stained sections are examined by a pathologist blinded to the treatment groups to evaluate for nerve damage, inflammation, fibrosis, and vascular changes.
Signaling Pathways in Perineural Tissue Response
The interaction between a foreign material and a peripheral nerve involves complex signaling pathways that mediate inflammation, fibrosis, and nerve regeneration or damage.
Foreign Body Response and Fibrosis
The introduction of a substance like BDDE-crosslinked HA into the perineural space can initiate a foreign body response (FBR), which is a cascade of inflammatory and wound-healing events.
Schwann Cell and Axon Regeneration Signaling
Should nerve injury occur, a complex interplay of signaling pathways involving Schwann cells is activated to promote regeneration. The absence of significant changes in electrophysiology and nerve histology in the BDDE-crosslinked HA studies suggests these detrimental pathways are not significantly activated. However, understanding the regenerative pathways provides context for what is being avoided.
References
Spectroscopic Analysis of 1,4-Butanediol Diglycidyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1,4-Butanediol diglycidyl ether (BDE), a common epoxy crosslinking agent, with several alternatives. The included data, experimental protocols, and visualizations are intended to assist researchers in selecting and characterizing these critical reagents for their specific applications.
Executive Summary
This compound (BDE) is a widely utilized aliphatic diepoxide in various fields, including the development of hydrogels and other biomaterials. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of BDE with other common diglycidyl ether crosslinkers: Ethylene glycol diglycidyl ether, Neopentyl glycol diglycidyl ether, and Resorcinol diglycidyl ether. Spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) are presented, alongside detailed experimental protocols to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its alternatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Glycidyl Protons (CH₂) | Glycidyl Proton (CH) | Butanediol/Backbone Protons (CH₂) |
| This compound | ~2.60 (dd), ~2.80 (dd) | ~3.15 (m) | ~3.40-3.70 (m), ~1.65 (m) |
| Ethylene glycol diglycidyl ether | ~2.62 (dd), ~2.81 (dd) | ~3.16 (m) | ~3.60-3.80 (m) |
| Neopentyl glycol diglycidyl ether | ~2.59 (dd), ~2.78 (dd) | ~3.14 (m) | ~3.20 (s), 0.92 (s, CH₃) |
| Resorcinol diglycidyl ether | ~2.78 (dd), ~2.92 (dd) | ~3.35 (m) | ~6.50-7.20 (aromatic CH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | C-H (alkane) Stretch | C-O-C (ether) Stretch | Oxirane Ring (C-O) Stretch |
| This compound | 2870-3000 | 1090-1130 | ~915, ~845 |
| Ethylene glycol diglycidyl ether | 2870-3000 | 1100-1140 | ~910, ~850 |
| Neopentyl glycol diglycidyl ether | 2870-3000 | 1090-1120 | ~912, ~848 |
| Resorcinol diglycidyl ether | 2920-3050 | 1040-1100, 1240 | ~915, ~860 |
Table 3: Mass Spectrometry Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 202.12 | 145, 115, 85, 57 |
| Ethylene glycol diglycidyl ether | 174.09 | 117, 87, 57, 45 |
| Neopentyl glycol diglycidyl ether | 216.14 | 159, 129, 99, 57 |
| Resorcinol diglycidyl ether | 222.09 | 165, 137, 107, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Protocol 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Identify and label the key absorption bands.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a GC-MS system with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to spectral libraries for confirmation.
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship for comparative analysis.
Navigating the Safety of Biomedical Devices: A Comparative Guide to Residual BDDE Cytotoxicity
A deep dive into the cellular impact of 1,4-butanediol diglycidyl ether (BDDE), a common cross-linking agent in hyaluronic acid-based biomedical devices, reveals a concentration-dependent cytotoxic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of cytotoxicity studies, alternative cross-linkers, and detailed experimental protocols to support informed material selection and device development.
Residual this compound (BDDE) in biomedical devices, particularly in hyaluronic acid (HA) dermal fillers, presents a critical safety consideration. While BDDE is essential for enhancing the mechanical properties and in vivo longevity of these devices, unreacted BDDE can leach out and potentially induce cytotoxic effects.[1][2] Extensive in vitro studies have been conducted to evaluate the biocompatibility of BDDE-crosslinked materials, with a significant focus on determining safe residual limits.[1]
The most widely accepted standard for assessing the in vitro cytotoxicity of medical devices is ISO 10993-5.[3][4][5] This standard outlines various test methods to determine the biological response of mammalian cells to device extracts.[4] Studies have shown that the cytotoxic potential of residual BDDE is dose-dependent.[6][7] While some studies report no evidence of cytotoxicity at low concentrations, others indicate that higher concentrations can lead to decreased cell viability and increased cellular damage.[1][7] For instance, in HA dermal fillers, the residual level of unreacted BDDE is typically maintained at trace amounts, often less than 2 parts per million (ppm), to ensure patient safety.[1][2]
Concerns over the potential toxicity of BDDE have spurred research into alternative cross-linking agents. One such alternative that has been extensively studied is poly(ethylene glycol) diglycidyl ether (PEGDE).[6][8][9] Comparative studies have suggested that PEGDE may be a safer alternative to BDDE, exhibiting lower cytotoxicity, reduced production of reactive oxygen species (ROS), and diminished inflammatory responses in cell-based assays.[6][9]
Quantitative Comparison of BDDE and PEGDE Cytotoxicity
To provide a clear comparison of the cytotoxic effects of residual BDDE and an alternative, PEGDE, the following tables summarize quantitative data from various in vitro studies. These studies utilized different human cell lines, including keratinocytes (HaCaT) and dermal fibroblasts (HDF), to assess cellular responses to varying concentrations of the cross-linking agents.
Table 1: Cell Viability in Response to BDDE and PEGDE Exposure
| Cross-linker | Concentration (ppm) | Cell Line | Cell Viability (%) | Reference |
| BDDE | 100 | HaCaT | Significantly Decreased | [6][10] |
| BDDE | 500 | HaCaT | Significantly Decreased | [6][10] |
| BDDE | 1000 | HaCaT | Significantly Decreased | [6][10] |
| PEGDE | 100 | HaCaT | No Significant Decrease | [6][10] |
| PEGDE | 500 | HaCaT | Significantly Decreased | [6][10] |
| PEGDE | 1000 | HaCaT | Significantly Decreased | [6][10] |
| BDDE | 100 | HDF | Significantly Decreased | [9] |
| BDDE | 500 | HDF | Significantly Decreased | [9] |
| BDDE | 1000 | HDF | Significantly Decreased | [9] |
| PEGDE | 100 | HDF | No Significant Decrease | [9] |
| PEGDE | 500 | HDF | Significantly Decreased | [9] |
| PEGDE | 1000 | HDF | Significantly Decreased | [9] |
| HA-BDDE Gel Extract | - | - | 105 ± 11 | [8] |
| HA-PEGDE Gel Extract | - | - | 151 ± 12 | [8] |
Table 2: Cytotoxicity (LDH Release) in Response to BDDE and PEGDE Exposure
| Cross-linker | Concentration (ppm) | Cell Line | LDH Release | Reference |
| BDDE | 100 | HaCaT | Markedly Increased | [6][10] |
| BDDE | 500 | HaCaT | Markedly Increased | [6][10] |
| BDDE | 1000 | HaCaT | Markedly Increased | [6][10] |
| PEGDE | 100 | HaCaT | No Significant Increase | [6][10] |
| PEGDE | 500 | HaCaT | Increased | [6][10] |
| PEGDE | 1000 | HaCaT | Increased | [6][10] |
Table 3: Inflammatory Response to BDDE and PEGDE Exposure
| Cross-linker | Concentration (ppm) | Cell Line | Inflammatory Marker | Expression Level | Reference |
| BDDE | 100 | HaCaT & HDF | COX-2 | Higher | [6][10] |
| PEGDE | 100 | HaCaT & HDF | COX-2 | Lower | [6][10] |
| BDDE | - | HaCaT & HDF | TNF-α, IL-1β | Higher | [6][9] |
| PEGDE | - | HaCaT & HDF | TNF-α, IL-1β | Lower | [6][9] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments cited in the cytotoxicity studies of residual BDDE. These protocols are based on the ISO 10993-5 standard for in vitro cytotoxicity testing.[4][5]
Cell Culture
-
Cell Lines: Human keratinocyte cell line (HaCaT) and human dermal fibroblast cell line (HDF) are commonly used.[9][11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
Preparation of Medical Device Extracts
-
Extraction Method: The elution test is a widely used method.[5][12]
-
Extraction Vehicle: Cell culture medium (e.g., DMEM) with or without serum is used as the extraction vehicle.[13]
-
Extraction Conditions: The test material is incubated in the extraction vehicle at a specific surface area or mass to volume ratio (e.g., 3 cm² or 0.2 g per ml of medium) for a defined period (e.g., 24 hours) at 37°C.[5]
Cytotoxicity Assays
-
MTT Assay (Cell Viability): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][14]
-
Seed cells in a 96-well plate and incubate until they reach near confluence.
-
Replace the culture medium with the prepared device extracts and control media.
-
Incubate for a specified period (e.g., 24 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[13]
-
-
LDH Release Assay (Cell Membrane Integrity): This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cytotoxicity.[6]
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate for a specific time.
-
Measure the absorbance at a specific wavelength to determine LDH activity.
-
-
WST-1 Assay (Cell Proliferation): Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.[3]
Visualizing Experimental Workflows and Cellular Responses
To better understand the processes involved in cytotoxicity testing and the cellular mechanisms affected by BDDE, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing of biomedical devices.
Caption: Simplified pathway of BDDE-induced cytotoxicity.
References
- 1. A Review of the Metabolism of this compound–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery from Hyaluronic Acid–BDDE Injectable Hydrogels for Antibacterial and Anti-Inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhiso.com [nhiso.com]
- 5. mddionline.com [mddionline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative toxicity study of hyaluronic acid fillers crosslinked with this compound or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.johner-institute.com [blog.johner-institute.com]
- 14. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
Safety Operating Guide
1,4-Butanediol diglycidyl ether proper disposal procedures
Proper disposal of 1,4-Butanediol diglycidyl ether is critical for ensuring laboratory safety and environmental protection. As a substance with multiple hazard classifications, it requires a structured disposal plan that adheres to strict regulatory guidelines. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Immediate Safety Protocols
Before handling this compound, it is imperative to be aware of its hazards and the necessary personal protective equipment (PPE).
Hazard Profile: this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A cause of skin irritation and potentially severe eye irritation.
-
A possible cause of allergic skin reactions.
-
Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear the following when handling this substance:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or a face shield.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.[2][3][4]
Step-by-Step Disposal Procedure
Unused or waste this compound is considered hazardous waste and must be disposed of accordingly.[1][5] Do not pour it down the drain or dispose of it with regular trash.[1][2][5]
Step 1: Waste Characterization The first step is to classify the waste material. Uncured this compound is a hazardous waste. In many jurisdictions, it falls under specific waste codes due to its properties.
Step 2: Waste Segregation Keep waste this compound separate from other chemical waste streams unless instructed otherwise by your institution's Environmental Health & Safety (EHS) department. Proper segregation prevents dangerous chemical reactions.
Step 3: Containerization and Labeling
-
Pour the waste chemical into a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including "this compound" and any other components mixed with it.
-
Keep the container securely closed except when adding waste.
Step 4: On-Site Curing (for Small Quantities) For very small quantities, an alternative is to render the epoxy non-hazardous by curing it.
-
Methodology: In a safe and well-ventilated area (like a fume hood), mix the this compound (resin) with a suitable hardener at the correct stoichiometric ratio. Allow it to cure completely into a solid, inert plastic.
-
Caution: The curing process is exothermic and can generate significant heat and hazardous fumes.[6] Place the container in a safe, ventilated location away from combustible materials while it cures and cools.[6]
-
Disposal of Cured Material: Once fully cured and cooled, the solid mass is generally considered non-hazardous and can be disposed of as regular solid waste.[6][7][8] However, always confirm this with your local EHS guidelines.
Step 5: Disposal of Empty Containers
-
A container is considered "empty" if all possible material has been removed and no more than 3% of the container's original capacity by weight remains.[7][9]
-
Completely emptied containers can typically be disposed of as non-hazardous solid waste.[1][5]
-
Contaminated containers that do not meet the "empty" criteria must be treated as hazardous waste, in the same manner as the chemical itself.[1][5]
Step 6: Arrange for Professional Disposal The primary and most recommended method for disposing of liquid, uncured this compound is to entrust it to a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear PPE: Don the appropriate PPE as described above.
-
Containment: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to soak up the spill.[1][3][4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[3][10]
-
Labeling: Label the container as hazardous waste containing this compound.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated material as hazardous waste through your institution's EHS department.
Data Summary
The hazardous properties of this compound are summarized below, which dictate its classification as hazardous waste.
| Hazard Property | European Waste Code | Description |
| Irritant | HP 4 | Causes skin irritation and eye damage.[1][5] |
| Acute Toxicity | HP 6 | Harmful if swallowed, inhaled, or in contact with skin.[1][5] |
| Sensitising | HP 13 | May cause an allergic skin reaction.[1][5] |
| Ecotoxic | HP 14 | Harmful to aquatic life with long-lasting effects.[1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2spi.com [2spi.com]
- 5. carlroth.com [carlroth.com]
- 6. westsystem.com [westsystem.com]
- 7. epoxyworks.com [epoxyworks.com]
- 8. ecopoxy.com [ecopoxy.com]
- 9. epoxycraft.com [epoxycraft.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Butanediol Diglycidyl Ether
Essential safety protocols and operational plans are critical for the safe handling of 1,4-Butanediol diglycidyl ether in laboratory settings. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals to ensure personal and environmental safety.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may lead to an allergic skin reaction. Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Skin/Body | Chemical-Resistant Gloves and Lab Coat/Coveralls | Gloves: Due to the absence of specific permeation data for this compound, it is recommended to use gloves made of materials generally resistant to epoxides, such as Butyl rubber or Nitrile rubber .[1][2] Always inspect gloves for any signs of degradation before use and replace them immediately if they are contaminated. It is advisable to double-glove for added protection. Protective Clothing: A chemical-resistant lab coat or coveralls should be worn to protect the skin. Ensure the clothing provides full coverage of the arms. |
| Respiratory | Respirator | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for its use and disposal.
Experimental Protocols:
-
Preparation: Before handling the chemical, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is certified and functioning correctly. Put on all required PPE as detailed in the table above.
-
Handling: All manipulations of this compound, including weighing and transferring, should be conducted within a chemical fume hood to minimize inhalation exposure. Use caution to avoid splashes and direct contact with skin and eyes.
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Hierarchy of Controls for Chemical Safety
To effectively manage the risks associated with this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.
By prioritizing engineering and administrative controls, the reliance on PPE as the primary safety measure is reduced, leading to a safer laboratory environment. Continuous risk assessment and adherence to these guidelines are essential for the safe and successful use of this compound in research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
